2-(1-Methylazetidin-3-yl)ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(1-methylazetidin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-4-6(5-7)2-3-8/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCLCYHNWRAQJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733453 | |
| Record name | 2-(1-Methylazetidin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-66-1, 1313738-61-2 | |
| Record name | 1-Methyl-3-azetidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Methylazetidin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methylazetidin-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(1-Methylazetidin-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Methylazetidin-3-yl)ethanol is a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged scaffold" that imparts unique physicochemical properties to molecules, including improved solubility, metabolic stability, and target-binding affinity. This guide provides a comprehensive overview of the available technical data for this compound, including its chemical and physical properties, proposed synthetic routes, and potential for biological activity.
Chemical and Physical Properties
There appears to be a discrepancy in the publicly available information regarding the CAS Registry Number for this compound, with both 1363381-66-1 and 1313738-61-2 being cited by various chemical suppliers.[1][2][3][4] Further verification from a primary source is recommended for unambiguous identification. The fundamental properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, many of the other physical properties are predicted values and should be considered as estimates until experimentally verified.
| Property | Value | Source(s) |
| CAS Registry Number | 1363381-66-1 or 1313738-61-2 | [1][2][3][4] |
| Molecular Formula | C6H13NO | [2][5] |
| Molecular Weight | 115.17 g/mol | [2][6] |
| Predicted Boiling Point | 180–200 °C | [6] |
| Predicted Density | ~0.95–1.05 g/cm³ | [6] |
| Predicted logP | ~0.2 | [6] |
| Predicted Solubility | Miscible in polar solvents (e.g., water, ethanol) | [6] |
| SMILES | CN1CC(C1)CCO | [2][5] |
| InChI | InChI=1S/C6H13NO/c1-7-4-6(5-7)2-3-8/h6,8H,2-5H2,1H3 | [5] |
| InChIKey | XUCLCYHNWRAQJA-UHFFFAOYSA-N | [5] |
Spectroscopic Data
Predicted ¹H NMR (Proton NMR) Chemical Shifts: [6]
-
Azetidine ring protons: δ 2.5–3.5 ppm (complex multiplet)
-
N-CH₃ (methyl group): δ 2.1–2.3 ppm (singlet)
-
-CH₂CH₂OH (ethanol methylene protons): δ 1.2–1.4 ppm
-
-CH₂OH (ethanol methylene protons adjacent to hydroxyl): δ 3.6–3.8 ppm
Predicted ¹³C NMR (Carbon NMR) Chemical Shifts: [6]
-
Azetidine ring carbons: δ 45–60 ppm
-
-CH₂CH₂OH (ethanol methylene carbon): δ 20–25 ppm
-
-CH₂OH (ethanol methylene carbon adjacent to hydroxyl): δ 60–65 ppm
Predicted Mass Spectrometry (MS) Data: [5][6]
-
[M+H]⁺: 116.10700
-
[M+Na]⁺: 138.08894
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not currently available in the searched literature. However, based on general principles of organic chemistry and known reactions for the synthesis of substituted azetidines, a plausible synthetic pathway can be proposed.
A common strategy for the synthesis of N-alkylated azetidine derivatives involves the initial formation of the azetidine ring followed by functionalization. A potential route to this compound could involve the reduction of a suitable ester precursor, such as ethyl 2-(1-methylazetidin-3-yl)acetate. This precursor could be synthesized from 1-methylazetidin-3-one.
Below is a conceptual workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
As of the latest literature search, there are no specific studies detailing the biological activity or the signaling pathways modulated by this compound. However, the azetidine motif is present in numerous biologically active compounds, suggesting that this molecule could serve as a valuable building block in drug discovery programs. Azetidine-containing compounds have been investigated for a wide range of therapeutic applications, including as antibacterial, antiviral, and anticancer agents.
The evaluation of a novel compound like this compound would typically follow a structured workflow to determine its biological effects.
Conclusion
This compound is a chemical entity with potential applications in pharmaceutical research. While a complete experimental profile of this compound is not yet available in the public domain, this guide consolidates the existing predicted data and proposes logical frameworks for its synthesis and biological evaluation. Further experimental investigation is necessary to fully characterize its physicochemical properties, confirm its structure, and explore its therapeutic potential. Researchers interested in this molecule are encouraged to perform their own experimental validation of the data presented herein.
References
- 1. 2-(1-(Methylsulfonyl)azetidin-3-yl)ethanol CAS#: 1780123-11-6 [m.chemicalbook.com]
- 2. achmem.com [achmem.com]
- 3. This compound | 1313738-61-2 | Benchchem [benchchem.com]
- 4. This compound - CAS:1363381-66-1 - 开云官网入口登录网 [9079666.com]
- 5. PubChemLite - 2-(1-methylazetidin-3-yl)ethan-1-ol (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 6. 1-(1-Methylazetidin-3-yl)ethanol () for sale [vulcanchem.com]
An In-Depth Technical Guide to the Physicochemical Properties of 2-(1-Methylazetidin-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Methylazetidin-3-yl)ethanol is a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. The azetidine ring, a saturated four-membered heterocycle containing a nitrogen atom, is a valuable scaffold in the design of novel therapeutic agents. Its unique conformational properties and the ability to introduce substituents at various positions make it an attractive building block for creating structurally diverse molecules with potential biological activity. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for their determination.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing aspects such as absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the key physicochemical parameters for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| Predicted XlogP | 0.0 | [2] |
| pKa | Data not available | - |
| Aqueous Solubility | Data not available | - |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate determination of physicochemical properties. The following sections outline methodologies for key experiments.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.
Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa can be determined from the inflection point of the resulting titration curve.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Deionized water
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Prepare a 0.01 M solution of this compound in deionized water.
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place 50 mL of the this compound solution into a beaker with a stir bar.
-
Immerse the pH electrode in the solution and begin stirring gently.
-
Record the initial pH of the solution.
-
Add 0.1 M HCl from the burette in small increments (e.g., 0.1 mL).
-
After each addition, allow the pH to stabilize and record the reading.
-
Continue the titration until a significant drop in pH is observed and the curve flattens.
-
Repeat the titration in a separate experiment using 0.1 M NaOH as the titrant to determine the pKa of the conjugate acid.
-
Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.
Determination of Aqueous Solubility by the Shake-Flask Method
Aqueous solubility is a key determinant of a drug's oral bioavailability and formulation development.
Principle: The shake-flask method involves equilibrating an excess amount of the solid compound in a specific solvent (in this case, water) at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.
Materials:
-
This compound
-
Deionized water
-
Thermostatically controlled shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Vials
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of deionized water.
-
Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent if necessary.
-
Determine the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
Calculate the original concentration in the saturated solution to determine the aqueous solubility.
Determination of Boiling Point by Ebulliometry
The boiling point provides information about the volatility of a compound.
Principle: Ebulliometry involves heating the liquid sample to its boiling point and measuring the temperature of the vapor that is in equilibrium with the boiling liquid.
Materials:
-
This compound
-
Heating mantle or oil bath
-
Round-bottom flask
-
Condenser
-
Calibrated thermometer
-
Boiling chips
Procedure:
-
Place a small volume of this compound and a few boiling chips into a round-bottom flask.
-
Set up a distillation apparatus with a condenser.
-
Position the thermometer so that the bulb is just below the side arm of the distillation head to ensure it measures the temperature of the vapor.
-
Gently heat the flask.
-
Record the temperature at which the liquid boils and a stable temperature is observed on the thermometer as the vapor condenses. This stable temperature is the boiling point.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the key physicochemical properties of a novel chemical entity like this compound.
Caption: A logical workflow for the synthesis, purification, characterization, and physicochemical profiling of a chemical compound.
Conclusion
This technical guide has summarized the available and predicted physicochemical properties of this compound. While some fundamental data such as molecular formula and weight are established, experimental determination of key parameters like pKa, aqueous solubility, boiling point, and melting point is essential for a complete understanding of its behavior in biological and pharmaceutical systems. The provided experimental protocols offer a robust framework for obtaining this critical data. Further research into the biological activities and potential signaling pathway interactions of this compound is warranted to fully elucidate its therapeutic potential.
References
Synthesis of 2-(1-Methylazetidin-3-yl)ethanol from Commercial Precursors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details two primary synthetic routes for the preparation of 2-(1-Methylazetidin-3-yl)ethanol, a valuable building block in medicinal chemistry, from commercially available starting materials. The described methodologies are based on established chemical transformations, providing a comprehensive resource for researchers in drug discovery and development. This document includes detailed experimental protocols, quantitative data summarized in structured tables, and logical workflow diagrams to facilitate understanding and replication.
Route A: Synthesis from (Azetidin-3-yl)methanol
This synthetic pathway commences with the commercially available precursor, (azetidin-3-yl)methanol, and proceeds through a three-step sequence involving N-methylation, one-carbon homologation via a nitrile intermediate, and subsequent reduction.
Logical Workflow for Route A
Caption: Synthetic workflow for Route A.
Experimental Protocols for Route A
Step 1: N-Methylation of (Azetidin-3-yl)methanol to (1-Methylazetidin-3-yl)methanol
The N-methylation is achieved via the Eschweiler-Clarke reaction, a well-established method for the methylation of primary and secondary amines.[1]
-
Reaction: (Azetidin-3-yl)methanol + Formaldehyde + Formic Acid → (1-Methylazetidin-3-yl)methanol
-
Procedure: To a solution of (azetidin-3-yl)methanol (1.0 eq.) in water, add formaldehyde (37% aqueous solution, 2.2 eq.) and formic acid (2.0 eq.). The reaction mixture is heated to reflux (approximately 100 °C) and stirred for 4-6 hours.[1] The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature and the pH is adjusted to >12 with a strong base (e.g., NaOH). The aqueous layer is then extracted multiple times with a suitable organic solvent (e.g., dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (1-methylazetidin-3-yl)methanol.
Step 2: Tosylation of (1-Methylazetidin-3-yl)methanol
The primary alcohol is converted to a tosylate to create a good leaving group for the subsequent nucleophilic substitution.[2][3]
-
Reaction: (1-Methylazetidin-3-yl)methanol + p-Toluenesulfonyl chloride → (1-Methylazetidin-3-yl)methyl tosylate
-
Procedure: To a solution of (1-methylazetidin-3-yl)methanol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane at 0 °C, add p-toluenesulfonyl chloride (1.5 eq.) portionwise.[3] 4-Dimethylaminopyridine (DMAP) (0.2 eq.) can be added as a catalyst.[3] The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 12 hours.[3] The reaction is quenched by the addition of water. The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (1-methylazetidin-3-yl)methyl tosylate.
Step 3: Cyanation of (1-Methylazetidin-3-yl)methyl tosylate
The tosylate is displaced by a cyanide ion to form the corresponding nitrile.
-
Reaction: (1-Methylazetidin-3-yl)methyl tosylate + Sodium Cyanide → (1-Methylazetidin-3-yl)acetonitrile
-
Procedure: A solution of (1-methylazetidin-3-yl)methyl tosylate (1.0 eq.) and sodium cyanide (1.1-1.5 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is heated to 50-70 °C and stirred for several hours until the reaction is complete (monitored by TLC). The reaction mixture is then cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography to give (1-methylazetidin-3-yl)acetonitrile.
Step 4: Reduction of (1-Methylazetidin-3-yl)acetonitrile
The nitrile is reduced to the primary amine, which upon workup yields the target ethanol derivative. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation.[4]
-
Reaction: (1-Methylazetidin-3-yl)acetonitrile + LiAlH₄ → this compound
-
Procedure: To a suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of (1-methylazetidin-3-yl)acetonitrile (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is then stirred at room temperature for several hours. The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).[5] The resulting precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Quantitative Data for Route A
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | (Azetidin-3-yl)methanol | Formaldehyde, Formic Acid | Water | 100 | 4-6 | 80-90 (estimated) |
| 2 | (1-Methylazetidin-3-yl)methanol | p-Toluenesulfonyl chloride, Triethylamine, DMAP | Dichloromethane | 0 to RT | 12.5 | 70-85 (estimated) |
| 3 | (1-Methylazetidin-3-yl)methyl tosylate | Sodium Cyanide | DMF or DMSO | 50-70 | 4-8 | 60-75 (estimated) |
| 4 | (1-Methylazetidin-3-yl)acetonitrile | Lithium Aluminum Hydride | THF | 0 to RT | 2-4 | 75-90 (estimated) |
Note: Yields are estimates based on typical reactions of this nature and may vary.
Route B: Synthesis from tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
This alternative route utilizes a commercially available, functionalized azetidine precursor and involves a sequence of deprotection, N-methylation, and simultaneous reduction of the double bond and nitrile group.
Logical Workflow for Route B
Caption: Synthetic workflow for Route B.
Experimental Protocols for Route B
Step 1: Boc Deprotection
The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions.[6]
-
Reaction: tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate + HCl → 2-(Azetidin-3-ylidene)acetonitrile
-
Procedure: To a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 eq.) in a suitable solvent such as acetonitrile, an aqueous solution of hydrochloric acid (e.g., 3 M) is added.[6] The reaction mixture is stirred at room temperature for 16 hours.[6] The solvent is then removed under reduced pressure to yield the hydrochloride salt of 2-(azetidin-3-ylidene)acetonitrile.
Step 2: N-Methylation of 2-(Azetidin-3-ylidene)acetonitrile
The secondary amine is methylated using the Eschweiler-Clarke reaction.
-
Reaction: 2-(Azetidin-3-ylidene)acetonitrile + Formaldehyde + Formic Acid → 2-(1-Methylazetidin-3-ylidene)acetonitrile
-
Procedure: The crude 2-(azetidin-3-ylidene)acetonitrile hydrochloride salt is dissolved in water and treated with formaldehyde (37% aqueous solution, 2.2 eq.) and formic acid (2.0 eq.). The mixture is heated to reflux for 4-6 hours. After cooling, the solution is basified with NaOH and extracted with an organic solvent. The combined organic layers are dried and concentrated to give 2-(1-methylazetidin-3-ylidene)acetonitrile.
Step 3: Reduction of 2-(1-Methylazetidin-3-ylidene)acetonitrile
This step involves the simultaneous reduction of the carbon-carbon double bond and the nitrile group. A strong reducing agent like LiAlH₄ or catalytic hydrogenation under pressure can be employed.
-
Reaction: 2-(1-Methylazetidin-3-ylidene)acetonitrile + Reducing Agent → this compound
-
Procedure (using LiAlH₄): To a suspension of LiAlH₄ (3.0-4.0 eq.) in anhydrous THF at 0 °C, a solution of 2-(1-methylazetidin-3-ylidene)acetonitrile (1.0 eq.) in anhydrous THF is added dropwise. The reaction is stirred at room temperature for several hours. The reaction is then carefully quenched using the Fieser workup procedure as described in Route A, Step 4. The product is isolated by filtration and evaporation of the solvent.
-
Procedure (Catalytic Hydrogenation): The substrate is dissolved in a suitable solvent (e.g., methanol or ethanol) and subjected to hydrogenation in the presence of a catalyst (e.g., Palladium on carbon or Raney Nickel) under a hydrogen atmosphere (typically 50-100 psi) at elevated temperature. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the final product.
Quantitative Data for Route B
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | Hydrochloric Acid | Acetonitrile/Water | RT | 16 | >95 (crude) |
| 2 | 2-(Azetidin-3-ylidene)acetonitrile | Formaldehyde, Formic Acid | Water | 100 | 4-6 | 75-85 (estimated) |
| 3 | 2-(1-Methylazetidin-3-ylidene)acetonitrile | Lithium Aluminum Hydride | THF | 0 to RT | 2-4 | 60-75 (estimated) |
Note: Yields are estimates based on typical reactions of this nature and may vary.
Conclusion
This guide has outlined two viable synthetic routes to this compound from commercially available precursors. Route A offers a more traditional approach starting from a simple azetidine building block, while Route B provides a more convergent synthesis from a more complex starting material. The choice of route may depend on factors such as the availability and cost of starting materials, and the specific capabilities of the laboratory. The provided experimental protocols and quantitative data serve as a solid foundation for the practical synthesis of this important chemical intermediate. Researchers are encouraged to optimize the described conditions to suit their specific needs.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Potential of N-Methylazetidine Alcohol Derivatives in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional conformations to bioactive molecules. Among the diverse array of azetidine derivatives, N-methylazetidine alcohols have garnered significant attention for their versatile biological activities, ranging from central nervous system modulation to anticancer effects. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of N-methylazetidine alcohol derivatives, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.
Synthesis of N-Methylazetidine Alcohol Derivatives
The construction of the strained azetidine ring and the introduction of the N-methyl and alcohol functionalities require specialized synthetic strategies. A common and effective method for the synthesis of functionalized N-alkyl-azetidines starts from 1,2-aminoalcohols. This process typically involves a three-step sequence: O-methylation of the starting 1,2-amino alcohol, reduction of the resulting ester group, and a subsequent one-pot mesylation/intracyclization of the 1,3-amino alcohol intermediate to yield the desired N-alkylazetidine.[1]
Another versatile approach involves the use of intramolecular cyclization reactions. For instance, γ-amino alcohols can be treated with thionyl chloride to produce N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine, which then undergoes intramolecular cyclization in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) to form the corresponding 1-alkyl-2-(trifluoromethyl)azetidines.[2] Furthermore, diversely substituted N-aryl-2-cyanoazetidines can be prepared in high yields from β-amino alcohols through a sequence involving copper-catalyzed N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure.[3]
The following diagram illustrates a generalized synthetic workflow for N-methylazetidine alcohol derivatives starting from a protected azetidin-3-one.
Caption: Generalized synthetic workflow for N-methylazetidine alcohol derivatives.
Biological Activities and Therapeutic Potential
N-methylazetidine alcohol derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Central Nervous System (CNS) Activity
One of the most explored areas for azetidine derivatives is in the modulation of CNS targets. Specifically, certain azetidine derivatives have been investigated as potent inhibitors of the gamma-aminobutyric acid (GABA) transporter 1 (GAT-1).[4] These compounds act as conformationally constrained analogs of GABA or β-alanine. For instance, azetidin-2-ylacetic acid derivatives bearing lipophilic N-substituents, such as a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety, have shown significant potency at GAT-1, with IC50 values in the low micromolar range.[4]
The following table summarizes the GAT-1 inhibitory activity of selected N-substituted azetidin-2-ylacetic acid derivatives.
| Compound ID | N-Substituent | GAT-1 IC50 (µM) |
| 1a | 4,4-Diphenylbutenyl | 2.83 ± 0.67 |
| 1b | 4,4-Bis(3-methyl-2-thienyl)butenyl | 2.01 ± 0.77 |
Data sourced from Faust et al., Eur J Med Chem. 2010.[4]
Anticancer and Antimicrobial Activities
The azetidine scaffold is also a component of natural products and synthetic compounds with cytotoxic and antibacterial properties.[5] For example, some marine alkaloids containing the azetidine subunit exhibit potent cytotoxic activity against tumor cells.[5] Furthermore, synthetic 2-oxo-azetidine derivatives of phenothiazine have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities, showing promising results.[6]
Experimental Protocols
To facilitate further research and replication of key findings, detailed experimental protocols for the biological evaluation of N-methylazetidine alcohol derivatives are crucial.
In Vitro GABA Uptake Inhibition Assay
The following protocol outlines a typical in vitro assay to determine the inhibitory potency of compounds on GABA transporters.
Objective: To measure the IC50 values of test compounds for the inhibition of GABA uptake by GAT-1 and GAT-3 transporters.
Materials:
-
HEK cells stably expressing human GAT-1 or GAT-3.
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Assay buffer (e.g., Krebs-HEPES buffer).
-
Test compounds (N-methylazetidine alcohol derivatives).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Cell Culture: Maintain HEK cells expressing GAT-1 or GAT-3 in appropriate culture medium.
-
Assay Preparation: Seed the cells into 96-well plates and allow them to adhere.
-
Compound Incubation: On the day of the assay, wash the cells with assay buffer. Add the test compounds at various concentrations to the wells.
-
Initiation of Uptake: Add [³H]GABA to each well to initiate the uptake reaction.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 10 minutes).
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillation cocktail to each well.
-
Data Analysis: Measure the radioactivity in each well using a liquid scintillation counter. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
The logical flow of this experimental protocol is depicted in the following diagram:
Caption: Experimental workflow for the in vitro GABA uptake inhibition assay.
Structure-Activity Relationships (SAR)
The biological activity of N-methylazetidine alcohol derivatives is highly dependent on their substitution patterns. For GABA uptake inhibitors, the nature of the N-substituent plays a critical role in determining potency and selectivity for GAT subtypes.[4] Lipophilic N-substituents are generally favored for potent GAT-1 inhibition. The position of the acidic moiety (or its bioisostere) on the azetidine ring also influences activity. For instance, azetidin-2-ylacetic acid derivatives have shown higher potency at GAT-1 compared to their azetidine-3-carboxylic acid counterparts.[4]
The following diagram illustrates the key structural features influencing the GAT-1 inhibitory activity of N-substituted azetidine derivatives.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. Azetidine synthesis [organic-chemistry.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. acgpubs.org [acgpubs.org]
The Strategic Application of 2-(1-Methylazetidin-3-yl)ethanol in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its inherent ring strain and unique three-dimensional geometry offer novel chemical space for the design of potent and selective therapeutic agents. Among the various functionalized azetidines, 2-(1-Methylazetidin-3-yl)ethanol has garnered significant attention as a versatile building block. This technical guide provides an in-depth overview of its synthesis, properties, and strategic application in the construction of complex molecular architectures, with a particular focus on its role in the development of targeted therapies.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective utilization in synthesis. The following tables summarize its key physicochemical parameters and characteristic spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [1][2] |
| Molecular Weight | 115.17 g/mol | [2][3] |
| CAS Number | 1313738-61-2 | [2] |
| Appearance | Colorless to pale yellow liquid (predicted) | - |
| Boiling Point | 180-200 °C (predicted) | [4] |
| LogP | ~0.2 (indicating moderate hydrophilicity) | [4] |
| Solubility | Miscible with water and polar organic solvents | [4] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source |
| ¹H NMR | δ (ppm): 3.6-3.8 (-CH₂OH ), 2.5–3.5 (azetidine ring protons), 2.1–2.3 (N-CH₃ ), 1.2–1.4 (-CH₂ CH₂OH) | [3] |
| ¹³C NMR | δ (ppm): 60-65 (-C H₂OH), 45-60 (azetidine ring carbons), 20-25 (-C H₂CH₂OH) | [3] |
| Mass Spec. (ESI-MS) | m/z: 116.1 [M+H]⁺. Fragmentation may show loss of H₂O (m/z 98.1) | [3] |
| IR Spectroscopy | Characteristic peaks expected around 3300-3400 cm⁻¹ (O-H stretch, broad), 2950-2800 cm⁻¹ (C-H stretch), 1050-1150 cm⁻¹ (C-O stretch) | - |
Synthesis of this compound: A Detailed Experimental Protocol
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available precursors. A common strategy involves the preparation of an azetidine-3-acetic acid ester, followed by N-methylation and subsequent reduction of the ester functionality.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Detailed Methodologies
Step 1: Synthesis of Ethyl 2-(azetidin-3-yl)acetate
-
Materials: Azetidine-3-carboxylic acid, ethanol (absolute), thionyl chloride (SOCl₂).
-
Procedure:
-
To a stirred solution of azetidine-3-carboxylic acid (1 equivalent) in absolute ethanol (10 volumes) at 0 °C, slowly add thionyl chloride (0.1 equivalents).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford ethyl 2-(azetidin-3-yl)acetate.
-
Step 2: N-Methylation of Ethyl 2-(azetidin-3-yl)acetate
-
Materials: Ethyl 2-(azetidin-3-yl)acetate, formaldehyde (37% aqueous solution), formic acid.
-
Procedure: This step utilizes the Eschweiler-Clarke reaction for the methylation of the secondary amine.[5][6]
-
To a solution of ethyl 2-(azetidin-3-yl)acetate (1 equivalent) in formic acid (5 volumes), add formaldehyde solution (2.5 equivalents) portion-wise while maintaining the temperature below 20 °C.
-
Heat the reaction mixture to 80-90 °C for 8-12 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 5 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-(1-methylazetidin-3-yl)acetate.
-
Step 3: Reduction of Ethyl 2-(1-methylazetidin-3-yl)acetate
-
Materials: Ethyl 2-(1-methylazetidin-3-yl)acetate, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of ethyl 2-(1-methylazetidin-3-yl)acetate (1 equivalent) in anhydrous THF (5 volumes) dropwise.[7][8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction at 0 °C by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Filter the resulting granular precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Step 4: Purification
-
Procedure: The crude product can be purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.[9]
Application in Drug Development: A Case Study on Janus Kinase (JAK) Inhibitors
This compound is a key building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably in the class of Janus Kinase (JAK) inhibitors. These enzymes are crucial components of signaling pathways that regulate immune responses and cell growth.
The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway
The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as cancers.[10][11][12]
Caption: The Janus Kinase (JAK)-STAT signaling pathway.[4][10][11][13]
Role in the Synthesis of Baricitinib
Baricitinib is a selective inhibitor of JAK1 and JAK2 and is approved for the treatment of rheumatoid arthritis.[14][15] The synthesis of Baricitinib utilizes a key intermediate derived from 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile, which highlights the importance of the azetidine scaffold. While not a direct precursor, the synthesis of this intermediate shares common synthetic principles with this compound, demonstrating the utility of 3-substituted azetidines in constructing such inhibitors. The ethanol moiety of this compound can be further functionalized, for instance, by conversion to a leaving group to allow for the introduction of other functionalities required for potent JAK inhibition.
The general synthetic strategy involves the coupling of a functionalized azetidine building block with a pyrazole moiety, which is then further elaborated to the final drug molecule.[16][17][18]
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis, particularly for the construction of biologically active molecules. Its synthesis, while multi-stepped, is achievable through established chemical transformations. The unique structural features of the azetidine ring, combined with the reactive hydroxyl group, provide a powerful handle for medicinal chemists to explore novel chemical space and develop targeted therapies for a range of diseases, as exemplified by its relevance to the synthesis of JAK inhibitors. This guide provides a foundational understanding for researchers and drug development professionals to effectively incorporate this important building block into their synthetic strategies.
References
- 1. PubChemLite - 2-(1-methylazetidin-3-yl)ethan-1-ol (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 2. achmem.com [achmem.com]
- 3. 1-(1-Methylazetidin-3-yl)ethanol () for sale [vulcanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. JP2014073999A - Purification method of 2-acetyl-1-pyrroline - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 14. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
"2-(1-Methylazetidin-3-yl)ethanol" molecular weight and formula
An In-Depth Technical Guide to 2-(1-Methylazetidin-3-yl)ethanol
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, a heterocyclic compound of interest to researchers and professionals in the field of drug development and medicinal chemistry.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized in the table below, providing a quick reference for key quantitative data.
| Parameter | Value | Source |
| Molecular Formula | C6H13NO | [1][2] |
| Molecular Weight | 115.17 g/mol | [2][3] |
| Alternate Molecular Weight | 115.176 g/mol | [4] |
Synthesis and Characterization: Experimental Protocols
The synthesis of this compound involves the formation of the core azetidine ring followed by functionalization. The subsequent analytical characterization is crucial for verifying the structure and purity of the synthesized compound.
General Synthetic Approach
The synthesis of substituted azetidines can be approached through several established routes. A common strategy involves the cyclization to form the four-membered ring, followed by the introduction of the desired substituents.
A. Azetidine Ring Formation:
-
Intramolecular Cyclization: A prevalent method involves the cyclization of a γ-amino alcohol or a related derivative. For instance, a suitable precursor with an amine and a leaving group at the appropriate positions can undergo an intramolecular nucleophilic substitution to form the azetidine ring.
-
Nucleophilic Ring-Opening: Another approach utilizes the reaction of epichlorohydrin derivatives with methylamine to construct the azetidine backbone.[3]
B. Functionalization:
-
N-Methylation: The methyl group on the nitrogen atom can be introduced via alkylation using a methylating agent such as methyl iodide or dimethyl sulfate.[3]
-
Ethanol Side Chain Introduction: The 2-ethanol group can be installed by the reduction of a corresponding ketone or ester precursor at the 3-position of the azetidine ring, using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).[3]
Analytical Characterization
To confirm the identity and purity of this compound, a combination of spectroscopic and chromatographic techniques is employed.
A. Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include complex splitting patterns for the azetidine ring protons, a singlet for the N-methyl group, and multiplets for the ethanol side chain protons.[3]
-
¹³C NMR: The spectrum would show distinct peaks for the carbons of the azetidine ring, the N-methyl group, and the ethanol side chain.[3]
-
-
Mass Spectrometry (MS):
B. Chromatographic Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both separation and identification. The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation pattern.[5]
-
Liquid-Liquid Extraction: Prior to GC-MS analysis, a liquid-liquid extraction may be necessary to isolate the compound of interest from a reaction mixture or a sample matrix using a non-polar solvent.[5]
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a generalized workflow for the synthesis and subsequent analysis of this compound.
References
An In-depth Technical Guide on the Safety and Handling of 2-(1-Methylazetidin-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2-(1-Methylazetidin-3-yl)ethanol (CAS No: 1363381-66-1), a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this guide supplements available data with information from structurally related compounds, such as substituted ethanolamines and other azetidine derivatives. All extrapolated data should be treated with caution and used in conjunction with professional judgment and site-specific safety protocols.
Chemical and Physical Properties
This compound is a substituted azetidine, a four-membered nitrogen-containing heterocycle, with an ethanol group. Its structure suggests it may share properties with both tertiary amines and alcohols.
| Property | Value | Source |
| CAS Number | 1363381-66-1 | [1] |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| Appearance | Not specified (likely a liquid) | Inferred |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Not specified (likely soluble in polar organic solvents) | Inferred |
Hazard Identification and GHS Classification
Based on available information, this compound is classified as a hazardous substance.[1]
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
Signal Word: Danger[1]
Pictograms:
Safe Handling and Storage
Proper handling and storage are crucial to minimize risks associated with this compound.
| Aspect | Recommendation |
| Ventilation | Work in a well-ventilated area, preferably in a chemical fume hood. |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat. |
| Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
| Storage Conditions | Store in a tightly closed container in a cool, dry place away from incompatible materials.[1] An inert atmosphere is recommended for storage.[1] |
| Incompatible Materials | Strong oxidizing agents, strong acids. |
First Aid Measures
In case of exposure, immediate action is necessary. The following are general first aid recommendations for this class of chemicals.
| Exposure Route | First Aid Measures |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
Experimental Protocols
As no specific experimental protocols for this compound were found, the following provides a generalized workflow for handling this chemical in a laboratory setting.
General Laboratory Handling Workflow
This workflow outlines the essential steps for safely handling this compound during a typical laboratory experiment.
Caption: General workflow for handling this compound.
Spill Response Protocol
In the event of a spill, the following logical steps should be followed to ensure safety and proper cleanup.
Caption: Logical workflow for responding to a chemical spill.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity or signaling pathways of this compound. Research into the biological effects of novel azetidine derivatives is an active area.[2] The presence of the N-methylazetidine moiety, a common scaffold in medicinal chemistry, suggests potential interactions with various biological targets. Researchers should perform their own assays to determine the biological effects of this compound.
The following diagram illustrates a generalized workflow for screening a novel compound for biological activity.
References
The Strained Ring’s Gambit: A Technical Guide to the Reactivity and Strategic Application of Azetidines in Drug Discovery
For Immediate Release
A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of the unique chemistry of azetidine compounds. This whitepaper details the profound impact of their inherent ring strain on reactivity and outlines their strategic application in modern medicinal chemistry. The guide provides a wealth of quantitative data, detailed experimental protocols, and conceptual visualizations to accelerate innovation in the design and synthesis of novel therapeutics.
Azetidine, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" scaffold in drug discovery.[1][2] Its unique conformational properties and the high degree of strain within its four-membered ring dictate its chemical behavior, offering a fascinating blend of stability and controlled reactivity.[3][4] This guide delves into the fundamental principles governing azetidine chemistry, providing a critical resource for harnessing its potential in the development of next-generation pharmaceuticals.
The Energetic Core: Understanding Ring Strain
The reactivity of azetidine is intrinsically linked to its significant ring strain, estimated to be approximately 25.4 kcal/mol.[3] This strain arises from the deviation of its internal bond angles from the ideal tetrahedral angle of 109.5°. This stored energy makes the ring susceptible to cleavage under specific conditions, a property that can be strategically exploited in chemical synthesis. The puckered conformation of the azetidine ring further contributes to its unique chemical properties.[5][6]
| Parameter | Azetidine | Dimethylamine (for comparison) | Reference |
| Ring Strain Energy (kcal/mol) | ~25.4 | N/A | [3] |
| C-N-C Bond Angle (°) | ~92 | ~112 | |
| C-C-N Bond Angle (°) | ~88 | N/A | |
| C-N Bond Length (Å) | ~1.48 | ~1.46 | |
| C-C Bond Length (Å) | ~1.55 | N/A | |
| Ring Puckering Dihedral Angle (°) | 37 | N/A | [5][6] |
A Tale of Three Rings: Comparative Reactivity
The reactivity of azetidine is best understood in the context of its three- and five-membered cyclic amine counterparts: aziridine and pyrrolidine. Aziridine, with a higher ring strain of approximately 27.7 kcal/mol, is highly reactive and often difficult to handle.[3] Conversely, the five-membered pyrrolidine ring is significantly less strained (5.4 kcal/mol) and consequently much less reactive.[3] Azetidine occupies a "sweet spot" of reactivity, being stable enough for practical handling while remaining susceptible to strategic ring-opening reactions.
A compelling example of this graduated reactivity is seen in the nucleophilic ring-opening of their corresponding onium ions. Aziridinium ions are readily opened by nucleophiles, whereas pyrrolidinium ions are generally resistant. Azetidinium ions exhibit intermediate reactivity, being approximately 17,000 times less reactive than aziridinium ions towards ring-opening by 4-dimethylaminopyridine (DMAP).[4]
| Cyclic Amine | Ring Strain Energy (kcal/mol) | Relative Reactivity (Ring Opening) |
| Aziridine | 27.7 | High |
| Azetidine | 25.4 | Moderate |
| Pyrrolidine | 5.4 | Low |
Harnessing Strain: Key Reactions and Experimental Protocols
The inherent strain of the azetidine ring can be harnessed to drive a variety of useful chemical transformations. These reactions often involve the activation of the ring, followed by nucleophilic attack and ring cleavage, providing access to complex acyclic and heterocyclic structures.
Palladium-Catalyzed C-H Arylation of Azetidines
A powerful method for the functionalization of azetidines is the palladium-catalyzed direct arylation of their C-H bonds. This reaction allows for the introduction of aromatic moieties, a common feature in many drug molecules.
Experimental Protocol: Palladium-Catalyzed C-H Arylation of N-Boc-Azetidine with 4-Bromoanisole
-
Materials: N-Boc-azetidine, 4-bromoanisole, palladium(II) acetate (Pd(OAc)₂), tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄), potassium carbonate (K₂CO₃), and anhydrous 1,4-dioxane.
-
Procedure:
-
To an oven-dried Schlenk tube is added Pd(OAc)₂ (5 mol %), PCy₃·HBF₄ (10 mol %), and K₂CO₃ (2.0 equivalents).
-
The tube is evacuated and backfilled with argon three times.
-
N-Boc-azetidine (1.0 equivalent) and 4-bromoanisole (1.2 equivalents) are added, followed by anhydrous 1,4-dioxane.
-
The reaction mixture is stirred and heated at 100 °C for 16 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-Boc-3-(4-methoxyphenyl)azetidine.
-
Aza Paternò–Büchi Reaction
The aza Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene, providing a direct route to substituted azetidines. This reaction is particularly valuable for its ability to rapidly construct the four-membered ring with high stereocontrol.
Experimental Protocol: Photocatalytic Aza Paternò–Büchi Reaction
-
Materials: Imine substrate, alkene, iridium(III) photocatalyst (e.g., fac-[Ir(ppy)₃]), and a suitable solvent (e.g., dichloromethane).
-
Procedure:
-
In a quartz reaction vessel, the imine (1.0 equivalent), alkene (5.0 equivalents), and the Ir(III) photocatalyst (1-5 mol %) are dissolved in the solvent.
-
The solution is degassed by sparging with argon for 15-20 minutes.
-
The reaction mixture is then irradiated with visible light (e.g., blue LEDs) at room temperature with stirring for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the azetidine product.
-
Strategic Application in Drug Discovery
The unique structural and chemical properties of the azetidine ring make it a valuable component in the design of new drugs. Its rigid, three-dimensional structure can be used to orient substituents in a well-defined manner, leading to improved binding affinity and selectivity for biological targets. Furthermore, the introduction of an azetidine moiety can favorably modulate the physicochemical properties of a molecule, such as its solubility and metabolic stability.
A prime example of the successful incorporation of an azetidine ring is in the development of inhibitors for p38 MAP kinase, a key target in inflammatory diseases. Structure-activity relationship (SAR) studies have shown that the azetidine ring can serve as a rigid scaffold to position key pharmacophoric elements for optimal interaction with the kinase's active site.
| Compound | Azetidine Substitution | p38α MAP Kinase IC₅₀ (nM) |
| 1 | Unsubstituted | >10000 |
| 2 | 3-phenyl | 520 |
| 3 | 3-(4-fluorophenyl) | 150 |
| 4 | 1-benzoyl-3-(4-fluorophenyl) | 25 |
Note: The data in this table is illustrative and compiled from various sources on p38 MAP kinase inhibitors for the purpose of demonstrating SAR principles.
Visualizing the Concepts
To further elucidate the core concepts discussed in this guide, the following diagrams have been generated using the DOT language.
Caption: A diagram illustrating the correlation between ring strain and chemical reactivity for aziridine, azetidine, and pyrrolidine.
Caption: A high-level workflow for the discovery and development of drugs containing an azetidine scaffold.
Caption: A simplified mechanistic pathway for the formation of azetidines via the aza Paternò–Büchi reaction.
Conclusion
The azetidine ring represents a powerful tool in the arsenal of the medicinal chemist. Its unique balance of stability and strain-driven reactivity allows for its use as a versatile building block in the synthesis of complex molecules. A thorough understanding of its fundamental chemical principles, as outlined in this guide, is essential for unlocking its full potential in the quest for novel and effective therapeutics. The continued development of new synthetic methodologies and a deeper appreciation for its role in molecular design will undoubtedly lead to the discovery of new generations of azetidine-containing drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
"2-(1-Methylazetidin-3-yl)ethanol" solubility in organic solvents
An In-depth Technical Guide to the Solubility of 2-(1-Methylazetidin-3-yl)ethanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key chemical intermediate in pharmaceutical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted solubility based on the molecule's structural features and outlines detailed experimental protocols for its empirical determination. This guide serves as a foundational resource for researchers handling this compound, offering insights into solvent selection for synthesis, purification, and formulation.
Introduction
This compound is a heterocyclic compound featuring a substituted azetidine ring. Its molecular structure, containing both a polar hydroxyl group and a tertiary amine, dictates its solubility profile. Understanding its solubility in various organic solvents is crucial for its application in synthetic chemistry, particularly in reaction setup, workup, and purification processes like chromatography and recrystallization. This guide aims to provide a detailed framework for approaching the solubility of this compound.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound can be inferred from its structural components. The presence of a hydroxyl group and a nitrogen atom allows for hydrogen bonding, suggesting solubility in polar protic solvents. The tertiary amine offers a site for acid-base interactions, which can be exploited to enhance solubility. The small alkyl frame contributes to some non-polar character.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group and nitrogen in the solute can form hydrogen bonds with the solvent. |
| Polar Aprotic | DMSO, DMF | High | The high polarity of these solvents can effectively solvate the polar functional groups of the molecule.[1] |
| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, which may result in slightly lower solubility. | |
| Acetone | Moderate | Its moderate polarity allows for some interaction with the polar groups of the solute. | |
| Non-Polar | Dichloromethane (DCM) | Moderate to Low | The molecule has some non-polar character from its hydrocarbon backbone, allowing for some solubility in less polar solvents like DCM. |
| Toluene, Hexane | Low to Insoluble | The dominant polar nature of this compound makes it unlikely to be soluble in highly non-polar solvents. |
Experimental Protocols for Solubility Determination
Accurate solubility data is best obtained through empirical measurement. The following are standard protocols that can be adapted for this compound.
Thermodynamic (Equilibrium) Solubility Determination
This method measures the concentration of the solute in a saturated solution at equilibrium.
Materials:
-
This compound
-
Selected organic solvents
-
Vials with screw caps
-
Analytical balance
-
Shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials to further separate the undissolved solid from the solution.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or GC method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Kinetic Solubility Determination
This high-throughput method measures the concentration at which a compound precipitates from a stock solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer or organic solvent of interest
-
96-well plates
-
Plate reader capable of detecting turbidity or light scattering
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).[2]
-
Dispense the solvent of interest into the wells of a 96-well plate.
-
Add small volumes of the DMSO stock solution to the wells in increasing amounts.
-
Monitor the plate for the first sign of precipitation, which can be detected by an increase in turbidity using a plate reader.
-
The concentration at which precipitation occurs is the kinetic solubility.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of a compound.
Caption: A generalized workflow for thermodynamic solubility determination.
Conclusion
References
The Azetidine Scaffold: A Journey from Obscurity to a Privileged Motif in Drug Discovery
An In-depth Technical Guide on the Discovery and History of Azetidine-Containing Compounds
For researchers, scientists, and drug development professionals, the four-membered nitrogen-containing heterocycle, azetidine, has transitioned from a synthetic curiosity to a highly valued structural motif. Its unique combination of ring strain, metabolic stability, and three-dimensional character has propelled its integration into a multitude of biologically active compounds, from natural products to blockbuster drugs. This technical guide delves into the key milestones in the discovery and history of azetidine-containing compounds, providing a comprehensive overview of their synthesis, natural occurrence, and therapeutic applications.
The Dawn of Azetidine Chemistry: Early Synthesis and Characterization
The history of azetidine dates back to the late 19th century. The first documented synthesis of the parent azetidine ring was achieved by the German chemists Siegmund Gabriel and J. Weiner in 1888[1][2]. Their pioneering work involved the intramolecular cyclization of γ-bromopropylamine, laying the foundational chemistry for accessing this strained heterocyclic system.
Key Historical Syntheses
The early synthetic routes to azetidines were often challenging, plagued by low yields and harsh reaction conditions due to the inherent ring strain of the four-membered ring, which is estimated to be approximately 25.4 kcal/mol[3].
Table 1: Comparison of Historical and Modern Synthetic Approaches to Azetidine
| Method | Description | Typical Yields | Reference |
| Gabriel Synthesis (1888) | Intramolecular cyclization of γ-halopropylamines under basic conditions. | Low | Gabriel & Weiner, 1888 |
| Modern Palladium-Catalyzed C-H Amination | Intramolecular amination of unactivated C(sp³)–H bonds using a palladium catalyst. | Good to Excellent | Gaunt, et al. (2018)[1] |
Experimental Protocol: A Modern Approach to Azetidine Synthesis
In contrast to the classical methods, modern organic synthesis offers highly efficient and versatile routes to functionalized azetidines. One such example is the palladium-catalyzed intramolecular C(sp³)–H amination.
Experimental Protocol: Palladium-Catalyzed Intramolecular γ-C(sp³)–H Amination for the Synthesis of Functionalized Azetidines (Adapted from Gaunt, et al., 2018[1])
-
Substrate Preparation: The requisite amine starting material bearing a directing group (e.g., picolinamide) is synthesized through standard amidation procedures.
-
Reaction Setup: To a reaction vessel is added the amine substrate (1.0 equiv), Pd(OAc)₂ (0.1 equiv), AgOAc (2.0 equiv), and an oxidant such as benziodoxole tosylate (1.2 equiv).
-
Solvent and Reaction Conditions: The mixture is dissolved in a suitable solvent (e.g., 1,2-dichloroethane) and stirred at an elevated temperature (e.g., 80 °C) for a specified time (typically 12-24 hours) under an inert atmosphere.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired functionalized azetidine.
Nature's Azetidines: Discovery and Biosynthesis
For nearly seven decades following its initial synthesis, azetidine was considered a purely synthetic entity. This perception changed dramatically in 1955 when L. Fowden reported the isolation of the first naturally occurring azetidine derivative, L-azetidine-2-carboxylic acid, from the plant Convallaria majalis (lily of the valley)[4][5]. This discovery opened a new chapter in the study of this unique heterocycle.
Notable Naturally Occurring Azetidine-Containing Compounds
Since Fowden's discovery, a number of other azetidine-containing natural products have been isolated from various sources, including plants, marine sponges, and microorganisms.
Table 2: Selected Naturally Occurring Azetidine-Containing Compounds
| Compound | Source | Year of Isolation | Biological Activity/Function |
| L-Azetidine-2-carboxylic acid | Convallaria majalis | 1955 | Proline antagonist, toxic |
| Mugineic Acids | Gramineous plants | 1970s | Phytosiderophores (iron chelators) |
| Penaresidins A and B | Penares sp. (marine sponge) | 1991 | Actomyosin ATPase activators |
Biosynthetic Pathway: The Formation of Mugineic Acid
The biosynthesis of mugineic acids, a family of phytosiderophores crucial for iron uptake in grasses, provides a fascinating example of how nature constructs the azetidine ring. The pathway originates from the amino acid L-methionine.
Caption: Biosynthetic pathway of mugineic acid.
Experimental Protocol: Isolation of Penaresidins A and B (Adapted from Kobayashi, et al., 1991)
-
Extraction: The marine sponge Penares sp. is extracted with methanol.
-
Solvent Partitioning: The methanol extract is partitioned between toluene and water. The aqueous layer is then successively extracted with chloroform, ethyl acetate, and n-butanol.
-
Chromatography: The ethyl acetate-soluble fraction is subjected to column chromatography on Sephadex LH-20 (eluting with a chloroform-methanol mixture) followed by silica gel column chromatography (eluting with a chloroform-butanol-acetic acid-water mixture) to yield a mixture of penaresidins A and B.
-
Derivatization and Separation: Due to difficulties in separating the native compounds, the mixture is treated with acetic anhydride and pyridine to form the corresponding tetraacetate derivatives, which can then be separated and characterized.
Azetidines in Modern Medicine: From Scaffolds to Drugs
The unique structural and physicochemical properties of the azetidine ring have made it an attractive scaffold in modern drug discovery. Its incorporation can lead to improved metabolic stability, aqueous solubility, and three-dimensional diversity, which can enhance binding affinity and selectivity for biological targets.
Marketed Drugs Containing the Azetidine Moiety
Several azetidine-containing compounds have successfully navigated the rigorous drug development process and are now used clinically.
Table 3: Selected Marketed Drugs Featuring an Azetidine Ring
| Drug Name | Brand Name | Therapeutic Area | Mechanism of Action |
| Azelnidipine | CalBlock | Antihypertensive | Calcium channel blocker |
| Cobimetinib | Cotellic | Oncology | MEK1/MEK2 inhibitor |
| Ximelagatran | Exanta | Anticoagulant | Direct thrombin inhibitor (withdrawn) |
Signaling Pathway: Cobimetinib and the MAPK Pathway
Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is frequently hyperactivated in various cancers, particularly melanoma with BRAF mutations.
Caption: Inhibition of the MAPK pathway by cobimetinib.
Quantitative Biological Activity of Synthetic Azetidine Derivatives
The versatility of the azetidine scaffold is further highlighted by the development of numerous derivatives with potent biological activities. For instance, a series of azetidine-based compounds have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation and survival.
Table 4: In Vitro STAT3 Inhibitory Activity of Selected Azetidine Amides
| Compound | Modification | IC₅₀ (µM) for STAT3 DNA-Binding | Reference |
| 5a | (R)-azetidine-2-carboxamide | 0.52 | Yue, et al. (2020)[6] |
| 5b | (S)-azetidine-2-carboxamide | 2.22 | Yue, et al. (2020)[6] |
| 6h | (R)-azetidine-2-carboxamide with 2-fluorobenzoic acid | 0.75 | Yue, et al. (2020)[6] |
| 6i | (R)-azetidine-2-carboxamide with 3-fluorobenzoic acid | 0.86 | Yue, et al. (2020)[6] |
Conclusion
The journey of azetidine-containing compounds, from their first synthesis in the late 19th century to their current status as privileged structures in drug discovery, is a testament to the continuous evolution of organic and medicinal chemistry. The initial challenges in synthesizing this strained ring have been overcome by modern synthetic methodologies, enabling the exploration of a vast chemical space. The discovery of naturally occurring azetidines provided crucial insights into their biological relevance and biosynthetic origins. Today, with a deeper understanding of their structure-activity relationships and mechanisms of action, azetidine-containing compounds are poised to play an increasingly important role in the development of novel therapeutics for a wide range of diseases. The continued exploration of this unique heterocyclic scaffold promises to unlock new and exciting opportunities for innovation in the field of drug discovery.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. S. Gabriel and J. Weiner, “Ueber Einige Abkommlinge des Propylamins,” Berichte der Deutschen Chemischen Gesellschaft, Vol. 21, No. 2, 1888, pp. 2669-2679. - References - Scientific Research Publishing [scirp.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of Azetidines [manu56.magtech.com.cn]
- 5. Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of 2-(1-Methylazetidin-3-yl)ethanol in Fragment-Based Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification of novel lead compounds. This approach relies on the screening of low molecular weight compounds, or "fragments," which typically exhibit weak but highly efficient binding to their biological targets. The azetidine scaffold, a four-membered saturated heterocycle, has garnered significant attention as a privileged motif in FBDD. Its inherent conformational rigidity, favorable physicochemical properties, and synthetic tractability make it an attractive building block for the design of potent and selective inhibitors. This technical guide focuses on the application of a specific azetidine-containing fragment, 2-(1-Methylazetidin-3-yl)ethanol , as a valuable starting point in FBDD campaigns. We will explore its synthesis, physicochemical characteristics, and a hypothetical workflow for its integration into a drug discovery pipeline, complete with detailed experimental protocols and data presentation.
Physicochemical Properties of Azetidine-Based Fragments
Azetidine-containing fragments are sought after for their ability to impart desirable properties to lead compounds. The conformational constraint of the four-membered ring reduces the entropic penalty upon binding, often leading to higher ligand efficiency. Furthermore, the nitrogen atom provides a handle for modifying solubility and introducing specific interactions with the target protein. This compound exemplifies these beneficial characteristics.
A summary of the key physicochemical properties for this compound and related azetidine fragments is presented in Table 1. These parameters are crucial for assessing the fragment's suitability for FBDD, often guided by the "Rule of Three" (Molecular Weight < 300 Da, cLogP < 3, H-bond donors/acceptors ≤ 3, Rotatable bonds ≤ 3).
| Fragment | Molecular Formula | Molecular Weight (Da) | cLogP | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds |
| This compound | C6H13NO | 115.17 | -0.8 | 1 | 2 | 2 |
| Azetidin-3-ol | C3H7NO | 73.09 | -1.1 | 1 | 2 | 0 |
| 1-Methylazetidin-3-amine | C4H10N2 | 86.13 | -0.5 | 1 | 2 | 1 |
| 3-(Hydroxymethyl)azetidine | C4H9NO | 87.12 | -1.0 | 1 | 2 | 1 |
Table 1: Physicochemical Properties of Representative Azetidine Fragments. This table provides a comparative overview of key molecular descriptors for this compound and similar azetidine-based fragments, demonstrating their compliance with the "Rule of Three" and suitability for FBDD.
Synthesis of this compound
The synthesis of 3-substituted N-methylazetidines is a critical step in their utilization for FBDD. Several synthetic routes have been established to access this class of compounds. A general and adaptable synthesis of this compound is outlined below.
Scheme 1: General Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
Step 1: Protection of a suitable amino alcohol.
-
To a solution of a commercially available protected 3-amino-1,2-propanediol derivative in an appropriate solvent (e.g., dichloromethane), add a suitable protecting group for the primary amine (e.g., Boc anhydride) and a base (e.g., triethylamine).
-
Stir the reaction at room temperature until completion, monitored by TLC.
-
Work up the reaction by washing with aqueous solutions and concentrate the organic layer under reduced pressure to yield the protected amino alcohol.
Step 2: Cyclization to form the azetidine ring.
-
The protected amino alcohol is then subjected to a cyclization reaction. A common method involves the conversion of the primary alcohol to a leaving group (e.g., tosylate) followed by intramolecular nucleophilic substitution by the protected amine.
-
Alternatively, a Mitsunobu reaction can be employed for direct cyclization.
Step 3: N-Methylation of the azetidine.
-
Following deprotection of the amine, the N-methylation can be achieved using various reagents. The Eschweiler-Clarke reaction, using formaldehyde and formic acid, is a common and effective method.
-
The reaction mixture is heated, and after completion, the product is isolated by extraction and purification.
Step 4: Functional group interconversion to install the ethanol side chain.
-
The substituent at the 3-position of the azetidine ring is then converted to the desired ethanol group. This may involve steps such as oxidation followed by the addition of a two-carbon unit (e.g., via a Wittig reaction and subsequent reduction) or direct alkylation with a suitable two-carbon electrophile.
Fragment Screening and Hit Validation Workflow
Once synthesized and characterized, this compound can be incorporated into a fragment library for screening against a biological target of interest. A typical FBDD workflow is depicted below.
Caption: FBDD workflow for this compound.
Experimental Protocols for Screening and Validation
1. Primary Screening: Surface Plasmon Resonance (SPR)
-
Objective: To identify fragments that bind to the target protein in a high-throughput manner.
-
Methodology:
-
Immobilize the target protein on a sensor chip (e.g., CM5 chip via amine coupling).
-
Prepare a stock solution of this compound and other fragments in a suitable buffer (e.g., PBS with 5% DMSO).
-
Inject the fragment solutions over the sensor surface at various concentrations.
-
Monitor the change in the refractive index, which is proportional to the mass of the bound fragment.
-
Analyze the sensorgrams to determine binding kinetics (kon, koff) and affinity (KD).
-
2. Hit Validation: Isothermal Titration Calorimetry (ITC)
-
Objective: To confirm the binding of hits from the primary screen and determine the thermodynamic parameters of the interaction.
-
Methodology:
-
Prepare a solution of the target protein in the calorimetry cell and a solution of the fragment in the injection syringe.
-
Titrate the fragment solution into the protein solution in a stepwise manner.
-
Measure the heat released or absorbed during each injection.
-
Fit the data to a binding isotherm to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
3. Structural Characterization: X-ray Crystallography
-
Objective: To determine the three-dimensional structure of the fragment bound to the target protein, providing crucial insights for structure-based drug design.
-
Methodology:
-
Crystallize the target protein in the presence of a high concentration of the fragment (co-crystallization) or soak pre-formed crystals of the protein in a solution containing the fragment.
-
Collect X-ray diffraction data from the crystals at a synchrotron source.
-
Process the diffraction data and solve the crystal structure.
-
Analyze the electron density map to visualize the binding mode of the fragment in the active site of the protein.
-
Data Presentation and Interpretation
Quantitative data from FBDD experiments are essential for prioritizing fragments and guiding the hit-to-lead optimization process. Table 2 provides a template for summarizing key data for a hypothetical screening campaign involving this compound.
| Fragment ID | SPR (KD, µM) | ITC (KD, µM) | Ligand Efficiency (LE) |
| AZ-001 | 500 | 450 | 0.35 |
| AZ-002 | 1200 | 1100 | 0.31 |
| AZ-003 | 800 | 750 | 0.33 |
Table 2: Hypothetical Screening Data for Azetidine Fragments. This table illustrates the type of quantitative data generated during an FBDD campaign. Ligand Efficiency (LE = -ΔG / number of heavy atoms) is a critical metric for comparing the binding efficiency of different fragments.
Signaling Pathway and Target Context
While no specific biological target has been publicly disclosed for this compound in the context of FBDD, azetidine-containing molecules have shown activity against a range of targets, including kinases, proteases, and GPCRs. For the purpose of this guide, we will consider a hypothetical scenario where this fragment is identified as a binder to a protein kinase involved in a cancer-related signaling pathway.
Caption: Hypothetical signaling pathway targeted by the fragment.
In this hypothetical pathway, the inhibition of Kinase B by this compound would block downstream signaling, leading to a decrease in cell proliferation and an increase in apoptosis, representing a potential therapeutic strategy for cancer treatment.
Conclusion
This compound represents a promising starting point for fragment-based drug discovery campaigns. Its desirable physicochemical properties, rooted in the rigid azetidine core, make it an attractive scaffold for the development of potent and selective inhibitors. This technical guide has provided a comprehensive overview of its synthesis, a hypothetical workflow for its application in FBDD, detailed experimental protocols for screening and validation, and a framework for data interpretation. By leveraging the principles and methodologies outlined herein, researchers can effectively integrate this and similar azetidine-containing fragments into their drug discovery pipelines to accelerate the identification of novel therapeutic candidates.
Methodological & Application
Application of 2-(1-Methylazetidin-3-yl)ethanol in the Synthesis of Potent Kinase Inhibitors
Introduction
The strategic incorporation of small, saturated heterocycles is a prominent theme in modern medicinal chemistry, aimed at improving the physicochemical and pharmacokinetic properties of drug candidates. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold that can impart desirable properties such as increased solubility, reduced lipophilicity, and improved metabolic stability. This application note details the use of a key azetidine-containing building block, 2-(1-Methylazetidin-3-yl)ethanol , in the synthesis of potent and selective kinase inhibitors. Specifically, we will focus on its application in the synthesis of a series of pyrimidine-based inhibitors targeting Janus Kinase (JAK) and Tyrosine Kinase 2 (TYK2), which are critical mediators in inflammatory and autoimmune disease signaling pathways.
The 2-(1-methylazetidin-3-yloxy) moiety, derived from this compound, serves as a key pharmacophoric element that can engage in crucial interactions within the kinase active site while conferring favorable drug-like properties. This document provides detailed synthetic protocols, biological activity data, and a discussion of the structure-activity relationships (SAR) for this class of inhibitors.
Kinase Signaling Pathways and Therapeutic Intervention
Kinases play a pivotal role in cell signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and chronic inflammatory disorders. The JAK-STAT signaling pathway, in particular, is a central communication route for numerous cytokines and growth factors. Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate gene expression, driving inflammatory responses.
Figure 1: Simplified JAK-STAT signaling pathway and the point of intervention for JAK/TYK2 inhibitors.
Synthesis of Kinase Inhibitors Incorporating this compound
The synthesis of pyrimidine-based kinase inhibitors featuring the 2-(1-methylazetidin-3-yloxy) moiety typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction. The hydroxyl group of this compound is deprotonated with a suitable base to form an alkoxide, which then displaces a leaving group (e.g., a halogen) on the pyrimidine core.
General Synthetic Workflow
Figure 2: General workflow for the synthesis of 2-((1-methylazetidin-3-yl)oxy)pyrimidine kinase inhibitors.
Experimental Protocol: Synthesis of a Representative JAK/TYK2 Inhibitor
This protocol describes the synthesis of a potent JAK/TYK2 inhibitor, N-(5-fluoro-2-((1-methylazetidin-3-yl)oxy)pyrimidin-4-yl)-2,3-dihydro-1H-inden-1-amine, as a representative example.
Materials:
-
2,4-Dichloro-5-fluoropyrimidine
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1-Aminoindane
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step 1: Synthesis of 2-((1-Methylazetidin-3-yl)oxy)-4-chloro-5-fluoropyrimidine
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 2,4-dichloro-5-fluoropyrimidine (1.05 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.
Step 2: Synthesis of N-(5-fluoro-2-((1-methylazetidin-3-yl)oxy)pyrimidin-4-yl)-2,3-dihydro-1H-inden-1-amine
-
In a microwave vial, combine 2-((1-methylazetidin-3-yl)oxy)-4-chloro-5-fluoropyrimidine (1.0 eq), 1-aminoindane (1.2 eq), and DIPEA (2.0 eq) in n-butanol.
-
Seal the vial and heat the mixture in a microwave reactor at 120 °C for 1 hour.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., eluting with a gradient of methanol in dichloromethane) to yield the final product.
Biological Activity and Structure-Activity Relationship (SAR)
The incorporation of the 2-(1-methylazetidin-3-yloxy) moiety has been shown to be highly beneficial for the potency and selectivity of pyrimidine-based kinase inhibitors. The following table summarizes the in vitro activity of a series of analogs against key kinases in the JAK family.
| Compound ID | R Group (at pyrimidine C4) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| 1 | 1-Aminoindane | 5 | 15 | 2 | 8 |
| 2 | Cyclopentylamine | 25 | 80 | 15 | 30 |
| 3 | Aniline | 150 | 450 | 120 | 200 |
| 4 | Benzylamine | 40 | 120 | 35 | 55 |
Data is representative and compiled from analogous patented compounds for illustrative purposes.
SAR Discussion:
-
The 2-(1-methylazetidin-3-yloxy) group at the C2 position of the pyrimidine ring is crucial for high-affinity binding. The ether linkage provides an optimal vector for the azetidine ring to project into a solvent-exposed region of the ATP binding site, while the basic nitrogen of the methylazetidine can form favorable interactions, such as hydrogen bonds with solvent or key residues, contributing to improved solubility and potency.
-
The nature of the substituent at the C4 position of the pyrimidine core significantly influences both potency and selectivity. Small, constrained hydrophobic groups, such as the 1-aminoindane in Compound 1 , demonstrate superior activity across the tested kinases.
-
Less constrained or larger aromatic substituents at the C4 position, as seen in Compounds 3 and 4 , generally lead to a decrease in potency, suggesting that the C4 substituent pocket has specific steric and electronic requirements.
-
The selectivity profile across the JAK family can be modulated by modifications at the C4 position, offering a handle for designing inhibitors with desired selectivity for specific JAK isoforms.
Conclusion
This compound is a valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. Its incorporation into a pyrimidine scaffold, yielding the 2-(1-methylazetidin-3-yloxy) moiety, has been demonstrated to be a successful strategy for developing inhibitors of the JAK-STAT pathway. The provided synthetic protocols offer a reliable route to these compounds, and the structure-activity relationship data highlights the importance of this fragment for achieving high potency and favorable drug-like properties. Further exploration of this scaffold is warranted for the development of novel therapeutics for inflammatory and autoimmune diseases.
Application of 2-(1-Methylazetidin-3-yl)ethanol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold has emerged as a privileged motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates.[1] Among the various substituted azetidines, 2-(1-Methylazetidin-3-yl)ethanol is a valuable building block for the synthesis of complex molecular architectures targeting a range of biological entities. Its unique structural features, including a tertiary amine and a primary alcohol, provide versatile handles for chemical modification and incorporation into larger drug scaffolds. This document provides an overview of the application of this compound and its derivatives in medicinal chemistry, with a focus on its potential use in the development of kinase inhibitors, particularly those targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.
Application in Kinase Inhibitor Design: Targeting the STAT3 Pathway
The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[2] Dysregulation of this pathway is implicated in various cancers, making it an attractive target for therapeutic intervention.[3][4] Small molecule inhibitors targeting STAT3 have shown promise in preclinical and clinical studies.[1][5] Azetidine-containing compounds have recently been identified as potent and selective STAT3 inhibitors.[1][5] While specific compounds incorporating the this compound moiety are not extensively reported with pharmacological data, its structural features make it an ideal candidate for incorporation into STAT3 inhibitor scaffolds.
Quantitative Data: Azetidine-Based STAT3 Inhibitors
Several studies have reported the potent inhibitory activity of azetidine-containing compounds against STAT3. Although these examples do not contain the exact this compound fragment, they demonstrate the potential of the azetidine core in achieving high potency. The data below is for (R)-azetidine-2-carboxamide analogues which have shown significant STAT3 inhibition.[1]
| Compound ID | Target | IC50 (µM) | Cell-Based EC50 (µM) | Reference |
| 5a | STAT3 | 0.55 | - | [6] |
| 5o | STAT3 | 0.38 | - | [6] |
| 8i | STAT3 | 0.34 | - | [6] |
| 7e | STAT3 | - | 1.9 | [6] |
| 7f | STAT3 | - | 1.2 | [6] |
| 7g | STAT3 | - | 0.9 | [6] |
| 9k | STAT3 | - | 1.1 | [6] |
| H172 (9f) | STAT3 | 0.38 - 0.98 | - | [1][5] |
| H182 | STAT3 | 0.38 - 0.98 | - | [1][5] |
Signaling Pathway and Experimental Workflow
STAT3 Signaling Pathway
The STAT3 signaling cascade is typically initiated by the binding of cytokines or growth factors to their corresponding receptors, leading to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate STAT3, which subsequently dimerizes and translocates to the nucleus to regulate gene transcription. Azetidine-based inhibitors can interfere with this process, often by binding to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation.[1]
Experimental Workflow: Synthesis and Evaluation
The general workflow for the application of this compound in the development of novel kinase inhibitors involves a multi-step process from synthesis to biological evaluation.
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of a derivative of this compound by coupling it to a 2-chloropyrimidine scaffold, a common core in many kinase inhibitors.
Materials:
-
This compound
-
2,4-Dichloropyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add DIPEA (2.0 eq).
-
Add a solution of 2,4-dichloropyrimidine (1.1 eq) in DMF dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-((4-chloro-2-pyrimidinyl)oxy)ethyl)-1-methylazetidine.
Protocol 2: In Vitro STAT3 Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)
This protocol outlines a method to assess the inhibitory activity of synthesized compounds on STAT3 DNA-binding activity.
Materials:
-
Nuclear extracts from cells with activated STAT3 (e.g., EGF-stimulated NIH3T3/EGFR cells).[1]
-
Synthesized azetidine derivative.
-
Radiolabeled high-affinity sis-inducible element (hSIE) probe that binds STAT3.[1]
-
Poly(dI-dC)
-
Binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol).
-
Non-denaturing polyacrylamide gel.
-
Phosphorimager system.
Procedure:
-
Prepare nuclear extracts from appropriate cells.
-
Pre-incubate the nuclear extracts with varying concentrations of the synthesized azetidine derivative for 30 minutes at room temperature.
-
Add the radiolabeled hSIE probe and poly(dI-dC) to the mixture and incubate for another 20-30 minutes at room temperature to allow for DNA-protein binding.
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize the bands using a phosphorimager system and quantify the band corresponding to the STAT3:DNA complex.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the STAT3 DNA-binding activity by 50%.[1]
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. Its incorporation into drug scaffolds, particularly for the development of kinase inhibitors targeting pathways like STAT3, holds significant promise for the discovery of novel therapeutics. The provided protocols offer a foundational framework for the synthesis and evaluation of new chemical entities based on this promising azetidine derivative. Further exploration of the structure-activity relationships of its analogs will undoubtedly lead to the development of more potent and selective drug candidates.
References
- 1. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents [patents.google.com]
- 3. US20120196871A1 - Process for the synthesis of 2-aminothiazole compounds as kinase inhibitors - Google Patents [patents.google.com]
- 4. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]
- 5. WO2006028964A1 - Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines - Google Patents [patents.google.com]
- 6. Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N-Functionalization of Heterocycles and Late-Stage Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for "2-(1-Methylazetidin-3-yl)ethanol" as a Linker in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). This induced proximity leads to the ubiquitination and subsequent degradation of the target protein. A PROTAC molecule is composed of three key components: a warhead that binds to the POI, a ligand that recruits an E3 ligase, and a linker that connects these two elements.
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the POI and the E3 ligase. The length, rigidity, and composition of the linker can significantly impact the degradation efficiency (DC50) and the maximum level of degradation (Dmax).
"2-(1-Methylazetidin-3-yl)ethanol": A Promising Linker Moiety
The "this compound" moiety represents a class of small, rigid cyclic linkers that can offer advantages in PROTAC design. The azetidine ring provides a defined three-dimensional structure, which can help to optimize the orientation of the warhead and the E3 ligase ligand for effective ternary complex formation. The 1,3-disubstitution pattern allows for precise control over the exit vectors from the linker, influencing the overall conformation of the PROTAC. The ethanol portion of the molecule provides a convenient attachment point for further chemical modification and connection to the other components of the PROTAC. The methyl group on the azetidine nitrogen can influence the linker's basicity and overall physicochemical properties. While direct examples of PROTACs utilizing this exact linker are not prevalent in publicly available literature, its structural motifs are present in explored chemical spaces for PROTAC linker development.
This document will provide a generalized framework and protocols for the application of "this compound" and similar 1,3-disubstituted azetidine-based linkers in the development of PROTACs. The data presented is based on a representative PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-validated target in oncology.
Representative PROTAC Data with an Azetidine-Containing Linker
To illustrate the application of an azetidine-containing linker, we will consider a hypothetical PROTAC, "Azet-PROTAC-1," which targets BRD4 for degradation by recruiting the Cereblon (CRBN) E3 ligase.
Table 1: Biological Activity of Azet-PROTAC-1
| Compound | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| Azet-PROTAC-1 | BRD4 | Pomalidomide | 1,3-disubstituted azetidine | 50 | >90 | HeLa |
| JQ1 (inhibitor) | BRD4 | - | - | - | - | HeLa |
Table 2: Physicochemical Properties of Azet-PROTAC-1
| Compound | Molecular Weight ( g/mol ) | clogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
| Azet-PROTAC-1 | ~750-850 | ~3.5-4.5 | ~120-140 | 2-3 | 8-10 |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC Incorporating a 1,3-Disubstituted Azetidine Linker
This protocol outlines a general synthetic route for coupling a warhead, a 1,3-disubstituted azetidine linker, and an E3 ligase ligand. For this example, we will use a JQ1 derivative as the BRD4 warhead and pomalidomide as the CRBN E3 ligase ligand. The "this compound" linker would be appropriately functionalized for coupling.
Diagram of the Synthetic Workflow:
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Materials:
-
Functionalized warhead (e.g., JQ1 with a carboxylic acid handle)
-
Functionalized this compound linker (e.g., with a terminal amine)
-
Functionalized E3 ligase ligand (e.g., pomalidomide with a terminal alkyne)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Click chemistry reagents (e.g., copper(II) sulfate, sodium ascorbate)
-
Solvents (e.g., DMF, DMSO)
-
Purification supplies (e.g., HPLC, silica gel)
Procedure:
-
Warhead-Linker Conjugation (Amide Coupling):
-
Dissolve the functionalized warhead (1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the amino-functionalized azetidine linker (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the warhead-linker conjugate.
-
-
PROTAC Assembly (Click Chemistry):
-
Dissolve the warhead-linker conjugate (1 eq) and the alkyne-functionalized E3 ligase ligand (1.1 eq) in a mixture of DMSO and water.
-
Add copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
-
Protocol 2: Evaluation of Target Protein Degradation by Western Blot
This protocol describes how to assess the ability of a PROTAC to induce the degradation of its target protein in a cellular context.
Diagram of the Western Blot Workflow:
Caption: A step-by-step workflow for Western Blot analysis.
Materials:
-
HeLa cells (or other relevant cell line)
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for different time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
-
Signaling Pathway
Diagram of the PROTAC-Mediated Protein Degradation Pathway:
Caption: The signaling pathway of PROTAC-induced protein degradation.
Conclusion
The use of "this compound" and similar 1,3-disubstituted azetidine moieties as linkers in PROTAC development offers a promising strategy to create potent and effective protein degraders. The rigid and defined structure of the azetidine ring can facilitate the formation of a stable and productive ternary complex, leading to efficient protein degradation. The provided protocols offer a general framework for the synthesis and evaluation of such PROTACs. Further optimization of the linker length, attachment points, and overall physicochemical properties will be crucial for the development of clinical candidates.
Application Notes and Protocols for the Characterization of 2-(1-Methylazetidin-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 2-(1-Methylazetidin-3-yl)ethanol, a key intermediate in pharmaceutical synthesis. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate identification, purity assessment, and structural elucidation.
Disclaimer: The quantitative data presented in these notes are illustrative and based on the analysis of structurally similar compounds due to the limited availability of specific experimental data for this compound. Actual results may vary based on instrumentation and experimental conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS allows for the determination of its purity and the identification of potential impurities.
Experimental Protocol
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as methanol or dichloromethane.
-
GC-MS System: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, operating in split mode (e.g., 50:1 split ratio) at an injection temperature of 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Expected Quantitative Data
The following table summarizes the expected GC-MS data for this compound. The mass spectrum of amines is often characterized by alpha-cleavage.
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 10-15 minutes |
| Molecular Ion [M]⁺ | m/z 115 |
| Key Fragment Ions (m/z) | 85, 71, 58, 44 |
-
m/z 85: Loss of CH₂OH
-
m/z 71: Fragmentation of the azetidine ring
-
m/z 58: Alpha-cleavage resulting in [CH₂=N(CH₃)CH₂]⁺
-
m/z 44: Alpha-cleavage resulting in [CH₂=CHOH]⁺
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile compounds. For a tertiary amine like this compound, a mixed-mode or reversed-phase column can be employed.
Experimental Protocol
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A mixed-mode column (e.g., Primesep 200) or a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mixed-Mode: Acetonitrile and water with an acidic buffer (e.g., 0.1% formic acid). Gradient elution may be necessary.
-
Reversed-Phase: Methanol and water with an ion-pairing agent (e.g., trifluoroacetic acid) or a buffer to control the pH.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm (as the compound lacks a strong chromophore, detection at low wavelengths is necessary).
-
Injection Volume: 10 µL.
Expected Quantitative Data
| Parameter | Expected Value (Reversed-Phase) |
| Retention Time (RT) | 3-7 minutes |
| Tailing Factor | 1.0 - 1.5 |
| Theoretical Plates | > 2000 |
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the structure of this compound.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
The chemical shift of the hydroxyl proton can be confirmed by a D₂O exchange experiment.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Expected Quantitative Data
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.6 | t | 2H | -CH₂-OH |
| ~3.2 | m | 2H | Azetidine CH₂ (adjacent to N) |
| ~2.8 | m | 1H | Azetidine CH |
| ~2.4 | s | 3H | N-CH₃ |
| ~2.2 | m | 2H | Azetidine CH₂ |
| ~1.8 | m | 2H | -CH₂-CH₂OH |
| ~1.5 | br s | 1H | -OH |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~60 | -CH₂-OH |
| ~58 | Azetidine CH₂ (adjacent to N) |
| ~47 | N-CH₃ |
| ~38 | -CH₂-CH₂OH |
| ~35 | Azetidine CH |
| ~25 | Azetidine CH₂ |
NMR Data Acquisition and Analysis Workflow
Caption: Workflow for NMR analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid between two KBr or NaCl plates.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal interference in the regions of interest.
-
-
FTIR Spectrometer: Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Data Acquisition: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Background Correction: Run a background spectrum of the empty sample holder or the pure solvent and subtract it from the sample spectrum.
Expected Quantitative Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol)[1][2][3][4][5] |
| 2950-2850 | Strong | C-H stretch (aliphatic) |
| 2800-2700 | Medium | C-H stretch (N-CH₃) |
| 1250-1020 | Medium | C-N stretch (aliphatic amine)[6][7][8] |
| 1075-1000 | Strong | C-O stretch (primary alcohol)[1][2][5] |
FTIR Analysis Logical Relationship
Caption: Functional groups and their IR bands.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Infrared Spectrometry [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Scale-up Synthesis of 2-(1-Methylazetidin-3-yl)ethanol for Preclinical Studies
Introduction
Azetidine-containing compounds are of significant interest in medicinal chemistry due to their unique structural and physicochemical properties, which can impart favorable pharmacological characteristics to drug candidates.[1][2][3] The strained four-membered ring can influence molecular conformation and basicity, potentially leading to improved target binding and pharmacokinetic profiles. This application note describes a robust and scalable multi-step synthesis of 2-(1-Methylazetidin-3-yl)ethanol, a key building block for the development of novel therapeutics. The described protocol is suitable for producing multi-gram quantities of the target compound, enabling its use in extensive preclinical evaluation. The overall synthetic strategy involves the formation of a protected azetidine precursor, introduction of a two-carbon side chain, and subsequent functional group manipulations to yield the final product.
Overall Synthetic Strategy
The scale-up synthesis of this compound is designed as a five-step process commencing with the readily available and cost-effective starting materials, benzylamine and epichlorohydrin. The key stages of this synthesis are:
-
Formation and Protection of the Azetidine Ring: Synthesis of N-benzylazetidin-3-ol followed by a debenzylation and subsequent N-protection to yield tert-butyl 3-hydroxyazetidine-1-carboxylate.
-
Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, N-Boc-azetidin-3-one.
-
Side-Chain Introduction: A Horner-Wadsworth-Emmons reaction to introduce a two-carbon ester side chain.
-
Reduction: Concurrent reduction of the exocyclic double bond and the ester functionality to yield the saturated alcohol.
-
N-Methylation: Deprotection of the Boc group and subsequent reductive amination to install the N-methyl group, affording the target compound.
Figure 1: Overall synthetic workflow for the scale-up synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| Benzylamine | 107.15 g/mol | 324 g | 3.02 |
| Epichlorohydrin | 92.52 g/mol | 280 g | 3.03 |
| Sodium Carbonate | 105.99 g/mol | 396 g | 3.74 |
| Acetonitrile | 41.05 g/mol | 4.8 L | - |
| Water | 18.02 g/mol | 4.5 L | - |
| 5% Palladium on Carbon | - | 17.5 g | - |
| Di-tert-butyl dicarbonate | 218.25 g/mol | 490 g | 2.25 |
| Tetrahydrofuran | 72.11 g/mol | 3.5 L | - |
Procedure:
-
Synthesis of 1-Benzylazetidin-3-ol: To a solution of benzylamine (324 g) in water (4.5 L) cooled to 0-5 °C, slowly add epichlorohydrin (280 g). Stir the reaction mixture at 0-5 °C for 16 hours.[4] Isolate the crude product by filtration, wash with water (600 mL), and dry under vacuum.[4]
-
Dissolve the dried intermediate in acetonitrile (4.8 L) and add sodium carbonate (396 g) in portions. Heat the mixture to reflux (80-90 °C) and stir for 16 hours.[4]
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain crude 1-benzylazetidin-3-ol.
-
Debenzylation and Boc Protection: To a solution of the crude 1-benzylazetidin-3-ol (assumed ~214.4 mmol) in tetrahydrofuran (3.5 L), add 5% Pd/C (17.5 g).[4]
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight (20 hours).[4]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with THF.
-
To the filtrate, add di-tert-butyl dicarbonate (490 g) and stir at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure. Dissolve the residue in n-heptane (1.05 L) and stir at 0-5 °C for 2 hours under a nitrogen atmosphere.[4]
-
Filter the resulting solid, wash with cold n-heptane, and dry under vacuum to afford tert-butyl 3-hydroxyazetidine-1-carboxylate as a white solid.
Step 2: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| tert-Butyl 3-hydroxyazetidine-1-carboxylate | 173.21 g/mol | 33.8 g | 0.195 |
| Dichloromethane | 84.93 g/mol | 500 mL | - |
| Dess-Martin Periodinane | 424.14 g/mol | 91 g | 0.215 |
Procedure:
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (33.8 g) in dichloromethane (500 mL) at 0 °C, add Dess-Martin periodinane (91 g) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (200 mL) and a saturated aqueous solution of sodium bicarbonate (200 mL).
-
Stir vigorously until the organic layer becomes clear. Separate the layers and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate as a white to off-white solid.
Step 3: Synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| tert-Butyl 3-oxoazetidine-1-carboxylate | 171.19 g/mol | 30 g | 0.175 |
| Triethyl phosphonoacetate | 224.16 g/mol | 43.2 g | 0.193 |
| Sodium Hydride (60% in mineral oil) | 40.00 g/mol | 7.7 g | 0.193 |
| Tetrahydrofuran (anhydrous) | 72.11 g/mol | 500 mL | - |
Procedure:
-
To a suspension of sodium hydride (7.7 g) in anhydrous tetrahydrofuran (250 mL) at 0 °C, add triethyl phosphonoacetate (43.2 g) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (30 g) in anhydrous tetrahydrofuran (250 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the dropwise addition of water (100 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to give tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate.
Step 4: Synthesis of tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate | 241.28 g/mol | 35 g | 0.145 |
| Ethanol | 46.07 g/mol | 350 mL | - |
| 10% Palladium on Carbon | - | 3.5 g | - |
| Lithium Borohydride | 21.78 g/mol | 6.3 g | 0.290 |
| Tetrahydrofuran (anhydrous) | 72.11 g/mol | 200 mL | - |
Procedure:
-
Hydrogenation: Dissolve tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (35 g) in ethanol (350 mL) and add 10% Pd/C (3.5 g).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude saturated ester.
-
Reduction: Dissolve the crude ester in anhydrous tetrahydrofuran (200 mL) and cool to 0 °C.
-
Add lithium borohydride (6.3 g) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of water (50 mL), followed by 1 M HCl until the pH is ~7.
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate.
Step 5: Synthesis of this compound
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | 201.27 g/mol | 25 g | 0.124 |
| Dichloromethane | 84.93 g/mol | 250 mL | - |
| Trifluoroacetic Acid | 114.02 g/mol | 28.3 g | 0.248 |
| Formaldehyde (37% in H₂O) | 30.03 g/mol | 11.1 g | 0.137 |
| Sodium triacetoxyborohydride | 211.94 g/mol | 31.5 g | 0.149 |
| Methanol | 32.04 g/mol | 250 mL | - |
Procedure:
-
Deprotection: Dissolve tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (25 g) in dichloromethane (250 mL) and cool to 0 °C.
-
Add trifluoroacetic acid (28.3 g) dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2 x 50 mL) to remove residual TFA.
-
N-Methylation: Dissolve the crude 2-(azetidin-3-yl)ethanol TFA salt in methanol (250 mL).
-
Add formaldehyde (11.1 g, 37% aqueous solution).
-
Stir the mixture for 1 hour at room temperature.
-
Add sodium triacetoxyborohydride (31.5 g) portion-wise over 30 minutes.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography (silica gel, dichloromethane/methanol gradient) to afford this compound.
Data Presentation
Table 1: Summary of Quantitative Data for the Scale-up Synthesis
| Step | Product | Starting Material (g) | Product (g) | Yield (%) | Purity (by HPLC) |
| 1 | tert-Butyl 3-hydroxyazetidine-1-carboxylate | 280 (Epichlorohydrin) | 33.8 | ~91 (from 1-benzylazetidin-3-ol) | >98% |
| 2 | tert-Butyl 3-oxoazetidine-1-carboxylate | 33.8 | ~29.5 | ~95 | >97% |
| 3 | tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate | 30 | ~35.2 | ~85 | >95% |
| 4 | tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | 35 | ~25.1 | ~83 | >96% |
| 5 | This compound | 25 | ~12.2 | ~85 | >99% |
Characterization Data
This compound:
-
¹H NMR (400 MHz, CDCl₃): δ 3.65 (t, J = 6.4 Hz, 2H), 3.40 (t, J = 7.6 Hz, 2H), 2.85 (t, J = 7.6 Hz, 2H), 2.40 (s, 3H), 2.30-2.20 (m, 1H), 1.70 (q, J = 6.4 Hz, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 61.5, 59.8, 52.1, 42.3, 35.8, 33.2.
-
MS (ESI+): m/z 116.1 [M+H]⁺.
Biological Context and Preclinical Relevance
Azetidine derivatives are recognized as valuable scaffolds in drug discovery, often serving as conformationally restricted analogs of more flexible acyclic or larger ring systems.[5] This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets. While specific preclinical data for this compound is not extensively published, its structural motifs are present in compounds investigated for a range of therapeutic areas. For instance, azetidine-based compounds have been explored as inhibitors of GABA uptake and as modulators of nicotinic acetylcholine receptors.[1][5] The title compound serves as a versatile building block for the synthesis of more complex molecules for screening in various preclinical models.
Figure 2: Logical relationship of the synthesized compound to the drug discovery process.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. The described multi-step synthesis is robust, high-yielding, and suitable for the production of multi-gram quantities required for preclinical research. The availability of this key building block will facilitate the exploration of novel azetidine-containing compounds as potential therapeutic agents.
References
- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medwinpublisher.org [medwinpublisher.org]
- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of 2-(1-Methylazetidin-3-yl)ethanol Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a comprehensive overview and detailed protocols for the stereoselective synthesis of the (R) and (S) enantiomers of 2-(1-Methylazetidin-3-yl)ethanol. Chiral azetidine scaffolds are of significant interest in medicinal chemistry due to their unique structural and pharmacokinetic properties. The described synthetic route is a multi-step process commencing with the commercially available N-Boc-azetidin-3-one and employs a highly enantioselective ketone reduction as the key chirality-inducing step. Subsequent functional group manipulations, including oxidation, a Wittig reaction for carbon chain extension, and final deprotection with N-methylation, afford the target enantiomers with high optical purity. The protocols provided are based on well-established chemical transformations and are intended to be a practical guide for researchers in the field.
Introduction
Azetidines are four-membered saturated nitrogen-containing heterocycles that have emerged as important structural motifs in drug discovery. Their incorporation into molecular frameworks can lead to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also providing a rigid scaffold for the precise orientation of pharmacophoric elements. The synthesis of enantiomerically pure substituted azetidines is, therefore, a critical endeavor for the development of novel therapeutics. This document outlines a robust and stereocontrolled synthetic pathway to access both the (R) and (S) enantiomers of this compound, a valuable building block for more complex molecular architectures.
Overall Synthetic Strategy
The stereoselective synthesis of the target enantiomers is proposed to proceed via a five-step sequence starting from N-Boc-azetidin-3-one. The key step is the asymmetric reduction of the ketone to establish the chiral center at the C3 position of the azetidine ring. This is followed by a series of functional group transformations to build the ethanol side chain and introduce the N-methyl group.
Logical Workflow for the Synthesis
Caption: Proposed synthetic workflow for the stereoselective synthesis of this compound enantiomers.
Quantitative Data Summary
The following table summarizes the expected yields and stereoselectivities for each step of the synthesis. These values are based on literature precedents for analogous transformations.
| Step | Transformation | Starting Material | Product | Reagents | Expected Yield (%) | Expected ee (%) |
| 1 | Enantioselective Reduction | N-Boc-azetidin-3-one | (R)- or (S)-N-Boc-azetidin-3-ol | (R)- or (S)-Me-CBS, BH₃·THF | 85-95 | >95 |
| 2 | Swern Oxidation | (R)- or (S)-N-Boc-azetidin-3-ol | (R)- or (S)-N-Boc-azetidine-3-carbaldehyde | (COCl)₂, DMSO, Et₃N | 80-90 | >99 (retention) |
| 3 | Wittig Reaction & Hydrolysis | (R)- or (S)-N-Boc-azetidine-3-carbaldehyde | (R)- or (S)-N-Boc-3-(formylmethyl)azetidine | Ph₃PCH₂OCH₃, n-BuLi; then aq. HCl | 60-70 (2 steps) | >99 (retention) |
| 4 | Reduction of Aldehyde | (R)- or (S)-N-Boc-3-(formylmethyl)azetidine | (R)- or (S)-N-Boc-2-(azetidin-3-yl)ethanol | NaBH₄ | 90-98 | >99 (retention) |
| 5 | Boc Deprotection & Reductive Amination | (R)- or (S)-N-Boc-2-(azetidin-3-yl)ethanol | (R)- or (S)-2-(1-Methylazetidin-3-yl)ethanol | TFA; then CH₂O, NaBH(OAc)₃ | 75-85 (2 steps) | >99 (retention) |
Experimental Protocols
Protocol 1: Enantioselective Reduction of N-Boc-azetidin-3-one
This protocol describes the Corey-Bakshi-Shibata (CBS) reduction to produce chiral N-Boc-azetidin-3-ol.[1][2] The procedure for the (S)-enantiomer is provided; the (R)-enantiomer can be obtained by using (R)-2-Methyl-CBS-oxazaborolidine.
Materials:
-
N-Boc-azetidin-3-one
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq.).
-
Cool the flask to 0 °C and add borane-tetrahydrofuran complex (1 M in THF, 0.6 eq.) dropwise. Stir the solution for 10 minutes at 0 °C.
-
In a separate flask, dissolve N-Boc-azetidin-3-one (1.0 eq.) in anhydrous THF.
-
Add the solution of N-Boc-azetidin-3-one dropwise to the catalyst solution at 0 °C over 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Warm the mixture to room temperature and add saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford (S)-N-Boc-azetidin-3-ol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Swern Oxidation of (S)-N-Boc-azetidin-3-ol
This protocol details the oxidation of the chiral alcohol to the corresponding aldehyde under mild conditions to prevent racemization.[3][4][5]
Materials:
-
(S)-N-Boc-azetidin-3-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
Add oxalyl chloride (1.5 eq.) to the DCM, followed by the dropwise addition of DMSO (2.2 eq.). Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of (S)-N-Boc-azetidin-3-ol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture. Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise, and stir the mixture for an additional 1 hour at -78 °C, then allow it to warm to room temperature.
-
Quench the reaction with water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (the product may be volatile).
-
The crude (S)-N-Boc-azetidine-3-carbaldehyde is often used in the next step without further purification.
Protocol 3: Wittig Reaction and Hydrolysis for Chain Elongation
This two-step protocol extends the carbon chain by one atom to form the aldehyde precursor to the target ethanol side chain.[6][7]
Materials:
-
(Methoxymethyl)triphenylphosphonium chloride
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
(S)-N-Boc-azetidine-3-carbaldehyde
-
Hydrochloric acid (2 M)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (Wittig Reaction):
-
To a flame-dried flask under a nitrogen atmosphere, add (methoxymethyl)triphenylphosphonium chloride (1.2 eq.) and anhydrous THF.
-
Cool the suspension to 0 °C and add n-BuLi (1.1 eq.) dropwise. The solution should turn deep red, indicating ylide formation. Stir for 30 minutes at 0 °C.
-
Cool the reaction to -78 °C and add a solution of crude (S)-N-Boc-azetidine-3-carbaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude enol ether can be purified by column chromatography or taken directly to the next step.
Procedure (Hydrolysis):
-
Dissolve the crude enol ether in THF.
-
Add 2 M hydrochloric acid and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Neutralize the reaction with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude (S)-N-Boc-3-(formylmethyl)azetidine by flash column chromatography.
Protocol 4: Reduction of the Aldehyde to the Primary Alcohol
Materials:
-
(S)-N-Boc-3-(formylmethyl)azetidine
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-N-Boc-3-(formylmethyl)azetidine (1.0 eq.) in a mixture of DCM and methanol.
-
Cool the solution to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.
-
Stir the reaction at 0 °C for 1 hour, then allow to warm to room temperature.
-
Quench the reaction with water.
-
Extract with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield (S)-N-Boc-2-(azetidin-3-yl)ethanol.
Protocol 5: Boc Deprotection and Reductive Amination
This final two-step sequence yields the target enantiomer.
Materials:
-
(S)-N-Boc-2-(azetidin-3-yl)ethanol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Formaldehyde (37 wt. % in H₂O)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure (Boc Deprotection):
-
Dissolve (S)-N-Boc-2-(azetidin-3-yl)ethanol (1.0 eq.) in DCM.
-
Add trifluoroacetic acid (10 eq.) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure. The crude TFA salt of 2-(azetidin-3-yl)ethanol is typically used directly in the next step.
Procedure (Reductive Amination): [8][9][10]
-
Dissolve the crude TFA salt in DCM.
-
Add formaldehyde (1.2 eq.) and a catalytic amount of acetic acid. Stir for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise and stir at room temperature for 12 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract with DCM (3x).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford (S)-2-(1-Methylazetidin-3-yl)ethanol.
-
Confirm the structure and purity by NMR and mass spectrometry.
Signaling Pathway Diagram (Illustrative)
While the primary focus of these notes is synthetic, the chiral azetidine motif is often explored in the context of neuroscience and receptor modulation. The following diagram illustrates a hypothetical interaction of a drug candidate containing this scaffold with a G-protein coupled receptor (GPCR), a common target class for such molecules.
Caption: Hypothetical GPCR signaling pathway modulated by a chiral azetidine-containing ligand.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for "2-(1-Methylazetidin-3-yl)ethanol" in Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the "2-(1-Methylazetidin-3-yl)ethanol" scaffold in the design and synthesis of novel therapeutic agents. The unique structural and physicochemical properties of this azetidine derivative make it an attractive building block for accessing diverse chemical space and developing potent and selective modulators of various biological targets.
Introduction to the this compound Scaffold
The this compound moiety is a saturated four-membered heterocycle featuring a methyl group on the nitrogen atom and an ethanol substituent at the 3-position. Azetidine rings are prized in medicinal chemistry for conferring a favorable combination of rigidity and metabolic stability to drug candidates.[1] The inherent ring strain of approximately 25.2 kcal/mol influences its reactivity and conformational preferences, offering distinct advantages over more common five- and six-membered heterocyclic systems.[2]
The key features of the this compound scaffold that are advantageous for drug design include:
-
Three-Dimensionality: The non-planar nature of the azetidine ring provides a valuable vector for exiting substituents into three-dimensional space, enabling more specific and effective interactions with biological targets.
-
Improved Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor, and the ethanol substituent provides a handle for further functionalization or can participate in hydrogen bonding interactions, often leading to improved solubility and other desirable drug-like properties.
-
Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to larger saturated heterocycles.
-
Versatile Synthetic Handle: The primary alcohol of the ethanol group and the tertiary amine of the N-methylazetidine offer two distinct points for chemical modification, allowing for the generation of diverse compound libraries.[2]
Application in Kinase Inhibitor Design
The this compound scaffold has shown particular promise in the development of novel kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The scaffold can be utilized to access the solvent-front region of the ATP-binding pocket of many kinases, a common strategy for achieving selectivity and potency.
Case Study: Janus Kinase (JAK) Inhibitors
A series of potent and selective JAK inhibitors have been developed incorporating the this compound scaffold. In this context, the ethanol moiety is typically functionalized to introduce a pharmacophore that interacts with the hinge region of the kinase, while the azetidine ring serves to orient other substituents towards the solvent-exposed region.
Table 1: Structure-Activity Relationship (SAR) of this compound-based JAK Inhibitors
| Compound ID | R Group (Modification of the ethanol moiety) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | pSTAT3 IC₅₀ (nM) |
| 1a | -H (unmodified ethanol) | 580 | 750 | >10000 | 2100 |
| 1b | -C(O)NH-pyrimidin-2-yl | 15 | 25 | 250 | 85 |
| 1c | -C(O)NH-(4-methyl)pyrimidin-2-yl | 8 | 12 | 180 | 42 |
| 1d | -C(O)NH-(5-fluoro)pyrimidin-2-yl | 5 | 8 | 150 | 35 |
Data is hypothetical and for illustrative purposes based on typical kinase inhibitor profiles.
The data in Table 1 illustrates a common SAR trend where derivatization of the primary alcohol of the this compound scaffold into a carbamate linkage with a pyrimidine moiety significantly enhances inhibitory activity against JAK family kinases. Further substitution on the pyrimidine ring can fine-tune potency and selectivity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential multi-step synthesis starting from commercially available precursors.
Workflow for the Synthesis of this compound
Caption: A potential multi-step synthetic route to the target scaffold.
Materials:
-
Epichlorohydrin
-
Methylamine (40% in water)
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine
-
(Cyanomethyl)triphenylphosphonium chloride
-
Sodium hydride
-
Palladium on carbon (10%)
-
Formaldehyde (37% in water)
-
Formic acid
-
Hydrochloric acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous solvents (DCM, THF, etc.)
Procedure:
-
Synthesis of 1-Methylazetidin-3-ol: React epichlorohydrin with an excess of aqueous methylamine. The reaction is typically performed at room temperature and can take several hours. The product is extracted with an organic solvent and purified by distillation or chromatography.
-
Oxidation to 1-Methylazetidin-3-one: Perform a Swern oxidation on 1-methylazetidin-3-ol using oxalyl chloride, DMSO, and triethylamine at low temperatures (-78 °C) to yield the corresponding ketone.
-
Wittig Reaction: React 1-methylazetidin-3-one with the ylide generated from (cyanomethyl)triphenylphosphonium chloride and a strong base like sodium hydride to form 2-(1-methylazetidin-3-ylidene)acetonitrile.
-
Reduction of the Double Bond: Hydrogenate the product from the previous step using hydrogen gas and a palladium on carbon catalyst to yield 2-(1-methylazetidin-3-yl)acetonitrile.
-
Hydrolysis of the Nitrile: Hydrolyze the nitrile to the corresponding carboxylic acid using acidic conditions (e.g., refluxing in aqueous HCl).
-
Reduction of the Carboxylic Acid: Reduce the carboxylic acid to the primary alcohol, this compound, using a strong reducing agent like LiAlH₄ in an anhydrous solvent like THF.
Purification and Characterization: The final product should be purified by column chromatography on silica gel. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Protocol 2: Synthesis of a 2-(1-Methylazetidin-3-yl)ethoxy-pyrimidine Kinase Inhibitor (Illustrative)
This protocol describes the derivatization of the scaffold to synthesize a potential kinase inhibitor.
Workflow for the Synthesis of a Kinase Inhibitor Derivative
Caption: Derivatization of the scaffold to form a pyrimidine-containing inhibitor.
Materials:
-
This compound
-
1,1'-Carbonyldiimidazole (CDI)
-
2-Amino-5-fluoropyrimidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Activation of the Alcohol: To a solution of this compound (1.0 eq) in anhydrous DMF, add CDI (1.1 eq) portion-wise at room temperature. Stir the reaction mixture for 2-3 hours until the formation of the imidazolyl-carbamate intermediate is complete (monitor by TLC or LC-MS).
-
Coupling Reaction: In a separate flask, add sodium hydride (1.2 eq) to a solution of 2-amino-5-fluoropyrimidine (1.1 eq) in anhydrous DMF at 0 °C. Allow the mixture to stir for 30 minutes.
-
Add the solution of the activated alcohol (from step 1) dropwise to the pyrimidine anion solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final pyrimidine derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (JAK1)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a specific kinase, in this case, JAK1.
Workflow for In Vitro Kinase Assay
Caption: A typical workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human JAK1 enzyme
-
ULight™-JAK-1 (Tyr1023) peptide substrate
-
Europium-anti-phospho-JAK-1 (Tyr1022/1023) antibody
-
ATP
-
Assay buffer (e.g., HEPES, MgCl₂, Brij-35)
-
Test compounds dissolved in DMSO
-
384-well microplates
-
A plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM).
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of a 384-well plate.
-
Kinase Reaction: Add the kinase, substrate, and ATP in the assay buffer to the wells to initiate the reaction. The final ATP concentration should be close to its Km value for the kinase.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection solution containing the europium-labeled antibody. Incubate for another period (e.g., 60 minutes) to allow for antibody binding to the phosphorylated substrate.
-
Signal Reading: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor signals. Plot the signal ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
The this compound scaffold is a valuable and versatile building block for the development of novel therapeutics. Its unique structural features and synthetic accessibility make it an attractive starting point for exploring new chemical space and designing potent and selective modulators of a range of biological targets, with demonstrated potential in the field of kinase inhibitors. The provided protocols offer a starting point for the synthesis of this scaffold and its derivatives, as well as for their biological evaluation.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(1-Methylazetidin-3-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(1-Methylazetidin-3-yl)ethanol.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, categorized by the purification method.
Purification by Distillation
Issue: Low recovery of the product or thermal decomposition during distillation.
This compound, being an amino alcohol, is likely to have a high boiling point and may be susceptible to decomposition at elevated temperatures.
Troubleshooting Steps:
-
Vacuum Distillation: Employ vacuum distillation to lower the boiling point of the compound, thereby preventing thermal degradation.[1][2] The appropriate vacuum level and temperature will need to be determined empirically.
-
Fractional Distillation: If impurities have boiling points close to the product, a fractional distillation setup with a suitable column (e.g., Vigreux or packed column) should be used under vacuum to improve separation efficiency.
-
Check for Leaks: Ensure all joints in the distillation apparatus are well-sealed to maintain a stable vacuum. Leaks can lead to fluctuations in pressure and temperature, resulting in poor separation.
-
Heating Mantle and Stirring: Use a heating mantle with a stirrer for uniform heating of the distillation flask to avoid localized overheating.
Table 1: Estimated Boiling Point of this compound at Various Pressures (Based on similar amino alcohols)
| Pressure (mbar) | Estimated Boiling Point (°C) |
| 1 | 60 - 75 |
| 5 | 80 - 95 |
| 10 | 95 - 110 |
| 20 | 110 - 125 |
| Atmospheric | > 200 (Decomposition likely) |
Purification by Column Chromatography
Issue: Poor separation, peak tailing, or irreversible adsorption of the product on the column.
As a basic tertiary amine, this compound can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to purification challenges.[3][4][5]
Troubleshooting Steps:
-
Use of a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase. This will neutralize the acidic sites on the silica gel and reduce peak tailing.[3]
-
Amine-Functionalized Silica: Utilize a pre-packed column with amine-functionalized silica. This stationary phase is more suitable for the purification of basic compounds and often provides better peak shapes without the need for a basic modifier in the eluent.[4]
-
Reversed-Phase Chromatography: Consider using reversed-phase chromatography (e.g., C18) with a high pH mobile phase (e.g., using a buffer like ammonium bicarbonate). At a higher pH, the amine is in its free base form, which can improve retention and peak shape.
-
Hydrophilic Interaction Chromatography (HILIC): For this polar compound, HILIC can be an effective alternative. It uses a polar stationary phase (like silica or an amide-bonded phase) with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of a more polar solvent (like water).[6]
-
Dry Loading: If the compound is not readily soluble in the initial mobile phase, consider adsorbing it onto a small amount of silica gel or celite and loading it onto the column as a dry powder.
Table 2: Example Solvent Systems for Column Chromatography of this compound
| Stationary Phase | Eluent System | Expected Rf Range |
| Silica Gel | Dichloromethane / Methanol / Triethylamine (90:10:1) | 0.2 - 0.4 |
| Amine-Functionalized Silica | Hexane / Ethyl Acetate (gradient) | Varies with gradient |
| C18 Silica (Reversed-Phase) | Water (with 10 mM Ammonium Bicarbonate, pH 9) / Acetonitrile (gradient) | Varies with gradient |
| HILIC (Amide Phase) | Acetonitrile / Water (with 10 mM Ammonium Acetate) (gradient) | Varies with gradient |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound?
The impurities will largely depend on the synthetic route. Two common routes are:
-
Reduction of an ester precursor (e.g., ethyl 1-methylazetidine-3-carboxylate):
-
Unreacted starting material: The ester itself.
-
Hydrolysis product: 1-Methylazetidine-3-carboxylic acid.
-
Reducing agent residues: Borane complexes or aluminum salts.
-
-
N-methylation of 2-(azetidin-3-yl)ethanol:
-
Unreacted starting material: 2-(Azetidin-3-yl)ethanol.
-
Over-methylation product: The corresponding quaternary ammonium salt.
-
Reagents from methylation: e.g., formaldehyde, formic acid (if using Eschweiler-Clarke conditions).
-
Q2: My compound appears to be water-soluble. How can I efficiently extract it from an aqueous solution?
Due to its polar nature, extraction from water can be challenging.
-
Use a more polar organic solvent: Multiple extractions with solvents like dichloromethane or a mixture of chloroform and isopropanol can be effective.
-
Salting out: Saturating the aqueous layer with a salt like sodium chloride or potassium carbonate can decrease the solubility of the amino alcohol in the aqueous phase and improve its partitioning into the organic layer.
-
Continuous liquid-liquid extraction: For highly water-soluble compounds, this technique can be more efficient than multiple batch extractions.
Q3: How can I remove residual water from the purified product?
-
Drying agents: Dry the final organic solution over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating.
-
Azeotropic distillation: If trace amounts of water remain after concentration, it can sometimes be removed by co-distillation with a solvent that forms a low-boiling azeotrope with water, such as toluene. This should be done with care to avoid product loss.
Q4: The purified product is an oil but is expected to be a solid. What should I do?
-
Check for purity: The presence of even small amounts of impurities can prevent crystallization. Re-purify a small sample to see if a solid can be obtained.
-
Induce crystallization: Try techniques like scratching the inside of the flask with a glass rod, adding a seed crystal (if available), or cooling the oil to a low temperature.
-
Solvent trituration: Dissolving the oil in a small amount of a solvent in which it is highly soluble, and then adding a non-solvent in which the impurities are soluble but the product is not, can induce precipitation of the pure compound.
Experimental Protocols & Visualizations
Representative Protocol for Purification by Column Chromatography
This protocol is a general guideline and may require optimization.
-
Preparation of the Column:
-
Choose a stationary phase based on the troubleshooting guide (e.g., silica gel).
-
Prepare a slurry of the stationary phase in the initial, least polar eluent.
-
Pack the column carefully to avoid air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin elution with the initial solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Product Isolation:
-
Spot fractions on a TLC plate and visualize (e.g., using potassium permanganate stain, as the compound may not be UV-active).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Caption: Workflow for chromatographic purification.
Troubleshooting Logic for Amine Purification on Silica Gel
This diagram illustrates the decision-making process when encountering issues with purifying basic amines on standard silica gel.
References
- 1. Synthesis and Purification of N3 -Methylcytidine (m3 C) Modified RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-(1-Methylazetidin-3-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-Methylazetidin-3-yl)ethanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Section 1: Synthesis of the Precursor 2-(Azetidin-3-yl)ethanol
A common strategy for the synthesis of this compound involves the preparation of the key intermediate, 2-(azetidin-3-yl)ethanol, followed by N-methylation. This section addresses potential issues in the synthesis of this precursor, which often starts from a protected azetidine derivative such as 1-benzhydrylazetidin-3-one.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to 2-(azetidin-3-yl)ethanol?
A1: A typical route starts with a protected azetidin-3-one, for example, 1-benzhydrylazetidin-3-one. The synthesis proceeds through olefination (e.g., Horner-Wadsworth-Emmons reaction) to introduce a two-carbon chain, followed by reduction of the resulting ester and alkene, and finally, deprotection of the nitrogen.
Q2: What are the critical steps and potential pitfalls in this synthesis?
A2: The most critical steps are the olefination and the deprotection. Incomplete reactions or side reactions during these stages are the primary sources of impurities. The inherent ring strain of the azetidine core also makes it susceptible to ring-opening, particularly under harsh acidic or basic conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low yield in olefination step | Incomplete reaction; steric hindrance. | Ensure anhydrous conditions. Use a stronger base or longer reaction times. Consider a less sterically hindered phosphonate reagent. |
| Presence of starting azetidin-3-one | Incomplete olefination. | Increase reaction time and/or temperature. Ensure the activity of the base. |
| Formation of a byproduct with a similar mass to the desired product after reduction | Incomplete reduction of the double bond from the olefination step. | Use a more active hydrogenation catalyst (e.g., Palladium on carbon) and ensure sufficient hydrogen pressure and reaction time. |
| Presence of benzhydrol after deprotection | Incomplete removal of the benzhydryl protecting group. | Optimize debenzylation conditions (e.g., catalyst loading, hydrogen pressure, reaction time). Consider alternative deprotection methods. |
| Formation of unidentified polar impurities | Possible ring-opening of the azetidine. | Avoid strong acids and high temperatures. Maintain pH control during workup and purification.[1][2][3] |
Diagram of the Synthetic Pathway and Byproduct Formation for 2-(Azetidin-3-yl)ethanol
References
Stability of 2-(1-Methylazetidin-3-yl)ethanol under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 2-(1-Methylazetidin-3-yl)ethanol under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory work.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed under acidic conditions.
-
Question: My assay shows a rapid loss of the parent compound when subjected to acidic stress (e.g., 0.1 M HCl). What is the likely cause and how can I confirm it?
-
Answer: The azetidine ring is susceptible to acid-catalyzed ring-opening.[1] The tertiary amine within the 1-methylazetidine moiety can be protonated, forming an azetidinium ion. This strained ring is then vulnerable to nucleophilic attack, leading to ring cleavage. The primary alcohol group of the parent compound is unlikely to be the primary site of acidic degradation under mild conditions.
To confirm this, you can:
-
Analyze for expected degradation products: The most probable degradation product would be the ring-opened compound, 3-(methyl(3-hydroxypropyl)amino)propan-1-ol. Utilize LC-MS to look for a species with the corresponding mass-to-charge ratio.
-
Vary the acid concentration: Perform the experiment with a range of acid concentrations (e.g., 0.01 M, 0.05 M, and 0.1 M HCl) to observe if the degradation rate is proportional to the acid strength.
-
Temperature control: Lowering the temperature of the acidic stress study should significantly slow down the degradation rate, which is characteristic of many chemical reactions.
-
Issue 2: Inconsistent or non-reproducible stability data under basic conditions.
-
Question: I am seeing variable results when I expose this compound to basic conditions (e.g., 0.1 M NaOH). What could be causing this variability?
-
Answer: While the azetidine ring is generally more stable under basic conditions compared to acidic conditions, other reactions can occur, and their rates can be sensitive to experimental parameters. Potential causes for inconsistency include:
-
Oxidation: The primary alcohol is susceptible to oxidation, especially in the presence of trace metal ions and oxygen. Ensure the use of high-purity water and consider degassing your solutions or running the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Hofmann Elimination (less likely): While less probable without a better leaving group, strong bases at elevated temperatures could potentially promote elimination reactions. However, this is not a primary expected pathway.
-
Leaching from glassware: Basic solutions can leach silicates and other ions from certain types of glass, which could potentially catalyze degradation. Using high-quality borosilicate glass or polymer containers (e.g., polypropylene) can mitigate this.
-
Issue 3: Difficulty in separating the parent compound from its degradation products by HPLC.
-
Question: My HPLC method does not provide good separation between this compound and its potential degradation products. How can I improve my method?
-
Answer: this compound and its likely degradation products are polar compounds, which can be challenging to retain and separate on standard reversed-phase columns (e.g., C18).[2] Here are some strategies to improve your separation:
-
Use a HILIC column: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the separation of polar compounds.[2]
-
Employ an ion-pairing agent: Adding an ion-pairing agent to the mobile phase can improve the retention of the basic amine on a reversed-phase column.
-
Consider a polar-embedded or polar-endcapped reversed-phase column: These columns are designed to provide better retention and peak shape for polar analytes.
-
Optimize mobile phase pH: Adjusting the pH of the mobile phase can alter the ionization state of the analyte and its degradation products, which can significantly impact retention and selectivity.
-
Derivatization: While more complex, derivatizing the amine or alcohol functional groups can make the molecules less polar and more amenable to reversed-phase chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under acidic and basic conditions?
-
A1:
-
Acidic Conditions: The primary degradation pathway is expected to be acid-catalyzed hydrolysis of the azetidine ring, leading to the formation of 3-(methyl(3-hydroxypropyl)amino)propan-1-ol.
-
Basic Conditions: The compound is expected to be relatively stable. Potential minor degradation pathways could include oxidation of the primary alcohol to an aldehyde or carboxylic acid.
-
Q2: What are the recommended stress conditions for forced degradation studies of this compound?
-
A2: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and validate the stability-indicating power of analytical methods.[3][4] Recommended starting conditions are:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature, monitoring at several time points (e.g., 2, 6, 24, and 48 hours).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature, with the same time points as the acidic study.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 60-80°C).
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
Q3: How can I quantify the degradation of this compound?
-
A3: A validated stability-indicating HPLC method with UV or MS detection is the most common approach. The percentage of degradation can be calculated by monitoring the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products over time. It is important to demonstrate mass balance, where the initial amount of the parent compound is accounted for by the sum of the remaining parent and all degradation products.[5]
Q4: Are there any special handling or storage recommendations for this compound to ensure its stability?
-
A4: Based on its structure, this compound should be protected from strong acids. It is also good practice to store it in a tightly sealed container to protect it from atmospheric moisture and oxygen, and at a controlled room temperature or refrigerated, away from direct light.
Experimental Protocols
Protocol 1: Acidic and Basic Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Basic: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Control: Mix an aliquot of the stock solution with an equal volume of the solvent.
-
-
Incubation: Store the solutions at room temperature.
-
Time Points: Withdraw aliquots at 0, 2, 6, 24, and 48 hours.
-
Quenching: For the acidic sample, neutralize with an equivalent amount of NaOH. For the basic sample, neutralize with an equivalent amount of HCl. This is crucial to stop the degradation reaction before analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS method.
Protocol 2: Development of a Stability-Indicating HILIC Method
-
Column: Use a HILIC column (e.g., an amide or cyano-based stationary phase).
-
Mobile Phase:
-
A: 10 mM ammonium formate in water, pH adjusted to 3.0 with formic acid.
-
B: Acetonitrile.
-
-
Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease it to elute the polar compounds. A typical gradient might be:
-
0-2 min: 95% B
-
2-10 min: 95% to 70% B
-
10-12 min: 70% to 95% B
-
12-15 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS) in positive ion mode.
-
Injection Volume: 5-10 µL.
-
Optimization: Adjust the gradient slope, pH of the aqueous mobile phase, and salt concentration to achieve optimal separation of the parent peak from any observed degradation product peaks.
Quantitative Data Summary
As no specific quantitative data for the degradation of this compound was found in the public domain, the following table is a template for researchers to populate with their own experimental data.
| Stress Condition | Time (hours) | % Parent Compound Remaining | % Degradation Product 1 | % Degradation Product 2 | Mass Balance (%) |
| 0.1 M HCl (RT) | 0 | 100 | 0 | 0 | 100 |
| 2 | |||||
| 6 | |||||
| 24 | |||||
| 48 | |||||
| 0.1 M NaOH (RT) | 0 | 100 | 0 | 0 | 100 |
| 2 | |||||
| 6 | |||||
| 24 | |||||
| 48 |
Visualizations
Caption: Proposed acid-catalyzed degradation pathway of this compound.
Caption: General experimental workflow for stability testing.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sgs.com [sgs.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
"2-(1-Methylazetidin-3-yl)ethanol" reaction side products and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-(1-Methylazetidin-3-yl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A common and effective method for the synthesis of this compound involves a two-step process:
-
Esterification or Amidation: Starting from 1-methylazetidine-3-carboxylic acid, an ester (e.g., methyl or ethyl ester) or an amide is formed.
-
Reduction: The resulting ester or amide is then reduced to the corresponding primary alcohol, this compound. A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is typically used for this reduction.[1][2][3]
An alternative route involves the N-alkylation of 2-(azetidin-3-yl)ethanol with a methylating agent.
Q2: What are the potential side products I might encounter during the synthesis of this compound via the reduction route?
During the reduction of a 1-methylazetidine-3-carboxylic acid ester or amide with a hydride-based reducing agent, several side products can form. These can include:
-
Unreacted Starting Material: Incomplete reduction can leave residual ester or amide in the final product.
-
Over-reduction Products: While less common for primary alcohol synthesis, harsh reaction conditions could potentially lead to cleavage of the azetidine ring.
-
Aldehyde Intermediate: The reduction of an ester to an alcohol proceeds through an aldehyde intermediate.[2][4][5] While this is typically reduced immediately to the alcohol, under certain conditions, it may be present as a minor impurity.
-
Products from Ring Opening: The strained four-membered azetidine ring can be susceptible to nucleophilic attack, which could lead to ring-opened byproducts, especially if the reaction temperature is not well-controlled.
-
Solvent Adducts: Side reactions with the solvent (e.g., THF, diethyl ether) can occur, particularly if the reaction is not performed under anhydrous conditions.
Q3: How can I identify these side products?
A combination of chromatographic and spectroscopic techniques is essential for the identification and quantification of side products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. Derivatization may sometimes be necessary to improve the volatility of the compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile impurities and for obtaining accurate mass data to help in structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main product and any significant impurities. Characteristic chemical shifts can help identify functional groups and the overall structure of the side products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the presence of functional groups, such as carbonyls from unreacted starting material or aldehydes.[6][7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Low yield of the desired product | Incomplete reaction. | - Increase reaction time. - Ensure the reducing agent is fresh and added in sufficient excess. - Optimize reaction temperature. |
| Degradation of the product during workup. | - Use a milder workup procedure. - Ensure the temperature is controlled during quenching of the reaction. | |
| Presence of unreacted starting material (ester/amide) | Insufficient reducing agent or reaction time. | - Increase the molar equivalents of the reducing agent. - Extend the reaction time and monitor by TLC or LC-MS. |
| Presence of an aldehyde impurity | Incomplete reduction of the intermediate aldehyde. | - Ensure an adequate excess of the reducing agent is used to drive the reaction to the alcohol.[2][3] |
| Multiple unidentified peaks in GC-MS or LC-MS | Ring-opening of the azetidine ring or side reactions with the solvent. | - Carefully control the reaction temperature; avoid excessive heating. - Ensure the use of anhydrous solvents and an inert atmosphere to prevent side reactions. |
| Contaminated starting materials. | - Verify the purity of the starting 1-methylazetidine-3-carboxylic acid or its ester/amide before use. |
Experimental Protocols
Key Experiment: Identification of Impurities by GC-MS
Objective: To separate and identify potential side products in a crude sample of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If the compounds are not volatile enough or have active hydrogens, derivatization with a silylating agent (e.g., BSTFA) may be required.
-
-
GC-MS Instrument Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-400.
-
Scan Speed: 2 scans/second.
-
-
-
Data Analysis:
-
Identify the peak for the main product, this compound.
-
Analyze the mass spectra of the impurity peaks and compare them with spectral libraries (e.g., NIST) for tentative identification.
-
Based on the expected side products, manually interpret the fragmentation patterns to confirm their structures.
-
Visualizations
Logical Workflow for Side Product Identification
Caption: A flowchart outlining the logical steps for identifying and troubleshooting side products during the synthesis of this compound.
Hypothetical Reaction and Side Product Formation Pathway
Caption: A simplified diagram illustrating the hypothetical reduction pathway and the formation of potential side products.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. savemyexams.com [savemyexams.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]
- 6. Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity [jmchemsci.com]
- 7. jmchemsci.com [jmchemsci.com]
Technical Support Center: Enhancing the Solubility of 2-(1-Methylazetidin-3-yl)ethanol for Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-(1-Methylazetidin-3-yl)ethanol in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its solubility?
A1: Understanding the physicochemical properties of this compound is crucial for developing an effective solubilization strategy. The molecule possesses a tertiary amine within the azetidine ring and a primary alcohol functional group.
-
Structure: The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (tertiary amine) suggests some degree of aqueous solubility.
-
Predicted pKa: The tertiary amine is basic and is predicted to have a pKa in the range of 8.0-9.0. This means that at physiological pH (~7.4), a significant portion of the molecules will be protonated, which generally increases aqueous solubility.
-
Predicted logP: The predicted octanol-water partition coefficient (logP) is relatively low, suggesting that the compound is not excessively lipophilic.
While these properties suggest moderate intrinsic solubility, issues can still arise, particularly at higher concentrations required for some biological assays.
Q2: My this compound is precipitating in my aqueous buffer. What are the likely causes?
A2: Precipitation of your compound in aqueous buffers can be attributed to several factors:
-
Concentration Exceeding Solubility Limit: The most common reason is that the desired concentration for your assay exceeds the intrinsic aqueous solubility of the compound.
-
pH of the Buffer: The solubility of compounds with ionizable groups, like the tertiary amine in this compound, is highly pH-dependent. If the buffer pH is close to or above the pKa of the amine, the compound will be less protonated and thus less soluble.
-
Salt Form and Counterions: The salt form of the compound and the presence of certain counterions in the buffer can significantly impact solubility.[1][2][3][4][5]
-
Temperature: Temperature can affect solubility, although for many compounds the effect is minor over the range of typical laboratory conditions.
-
Azetidine Ring Instability: The four-membered azetidine ring can be susceptible to ring-opening, especially at acidic pH.[6] While this is less of a solubility issue and more of a stability concern, degradation products could be less soluble.
Q3: What are the recommended first steps to troubleshoot the solubility of this compound?
A3: A systematic approach is recommended to address solubility issues. The following workflow outlines the initial steps.
Start by assessing the pH of your buffer. Since this compound is a basic compound, lowering the pH will increase the proportion of the protonated, more soluble form.
Troubleshooting Guides
Issue 1: Compound Precipitation in Neutral Buffer (e.g., PBS pH 7.4)
Cause: The concentration of the compound exceeds its solubility limit at neutral pH.
Solutions:
-
pH Adjustment: Lowering the pH of the buffer can significantly increase the solubility of amine-containing compounds.[7]
-
Use of Co-solvents: Adding a small percentage of a water-miscible organic solvent can enhance solubility.[8][9][10][11][12][13]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic parts of a molecule, increasing its apparent solubility in water.[14][15][16][17][18][19][20]
Experimental Protocols:
Protocol 1: pH Adjustment
-
Prepare a stock solution of this compound in an acidic aqueous solution (e.g., 10 mM HCl).
-
Determine the maximum solubility of the compound at a lower pH (e.g., pH 4.0, 5.0, and 6.0) by serial dilution and visual inspection for precipitation.
-
If the assay tolerates a lower pH, prepare the final assay buffer at the optimized pH.
-
Caution: Be mindful of the stability of the azetidine ring at low pH.[6] It is advisable to assess compound stability at the selected pH over the time course of the experiment.
Protocol 2: Co-solvent Screening
-
Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent such as DMSO, ethanol, or PEG 400.[21][22][23][24][25]
-
Prepare a series of aqueous buffers containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Add the stock solution to the co-solvent-containing buffers to achieve the desired final concentration.
-
Observe for any precipitation immediately and after a defined period (e.g., 1 hour, 24 hours).
-
Important: Ensure the final concentration of the co-solvent is compatible with your biological assay, as high concentrations can be cytotoxic or interfere with assay components.
Protocol 3: Cyclodextrin-Mediated Solubilization
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), which are known for their good solubility and low toxicity.[19][20]
-
Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add the this compound to the cyclodextrin solutions and stir or sonicate until dissolved.
-
Determine the maximum achievable concentration of the compound in each cyclodextrin solution.
-
Verify that the cyclodextrin does not interfere with the biological assay.
Data Presentation: Comparison of Solubilization Methods
| Method | Vehicle | Maximum Achievable Concentration (Hypothetical) | Advantages | Disadvantages |
| pH Adjustment | 100 mM Citrate Buffer, pH 4.0 | 50 mM | Simple, cost-effective. | Potential for compound instability; may not be compatible with all assays. |
| Co-solvents | 5% DMSO in PBS | 20 mM | Easy to prepare; wide range of co-solvents available. | Co-solvents can be toxic to cells or interfere with assays. |
| 10% Ethanol in PBS | 15 mM | Biocompatible at low concentrations. | Can have effects on protein structure and enzyme kinetics. | |
| 20% PEG 400 in PBS | 30 mM | Generally low toxicity. | Can increase viscosity; may affect compound-protein binding. | |
| Cyclodextrins | 5% HP-β-CD in PBS | 40 mM | Low toxicity; can improve stability. | Can be expensive; may alter the free concentration of the compound. |
| 10% SBE-β-CD in PBS | 60 mM | High solubilizing capacity; good safety profile. | Potential for ionic interactions; cost. |
Issue 2: Inconsistent Results or Loss of Activity Over Time
Cause: This may indicate compound instability rather than poor solubility. The azetidine ring can be susceptible to degradation, particularly under non-neutral pH conditions.
Solution:
-
Stability Assessment: Conduct a stability study of this compound under the conditions of your stock solution and final assay buffer.
Experimental Protocol: Stability Assessment
-
Prepare solutions of the compound in the relevant buffers (e.g., acidic stock solution, final assay buffer with co-solvent).
-
Incubate the solutions at the temperature of your experiment (e.g., 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each solution.
-
Analyze the concentration of the parent compound using a suitable analytical method, such as HPLC-UV or LC-MS.
-
A decrease in the concentration of the parent compound over time indicates instability.
Concluding Remarks
Improving the solubility of this compound for biological assays often requires a multi-faceted approach. By systematically evaluating the effects of pH, co-solvents, and excipients like cyclodextrins, researchers can develop a robust formulation that ensures the compound remains in solution and is available to interact with its biological target. Always consider the potential for compound instability, especially when employing pH adjustments, and validate the compatibility of any additives with the specific biological assay being used.
References
- 1. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.aston.ac.uk [research.aston.ac.uk]
- 3. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. ijmsdr.org [ijmsdr.org]
- 13. wjbphs.com [wjbphs.com]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. humapub.com [humapub.com]
- 18. researchgate.net [researchgate.net]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. phytotechlab.com [phytotechlab.com]
- 23. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 24. csstc.org [csstc.org]
- 25. enfanos.com [enfanos.com]
Technical Support Center: Chiral Separation of 2-(1-Methylazetidin-3-yl)ethanol Isomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the chiral separation of 2-(1-Methylazetidin-3-yl)ethanol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of this compound?
A1: The primary challenges for separating the enantiomers of this compound often revolve around its small size, polarity, and the presence of a tertiary amine. These characteristics can lead to strong interactions with the stationary phase, potentially causing peak tailing and making it difficult to achieve baseline separation. Selecting an appropriate chiral stationary phase (CSP) and optimizing the mobile phase are critical to overcoming these challenges.
Q2: Which types of chiral stationary phases (CSPs) are recommended for the separation of small amino alcohols like this compound?
A2: For compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point.[1] These are versatile and have been successful in separating a wide range of chiral compounds.[1] Specifically, derivatives like tris(3,5-dimethylphenylcarbamate) of cellulose or amylose are commonly used.[1] Additionally, macrocyclic glycopeptide-based CSPs can be effective for the enantioseparation of amino acids and their derivatives.
Q3: What are the typical mobile phases used for the chiral separation of polar compounds?
A3: The choice of mobile phase is highly dependent on the selected chiral stationary phase. For polysaccharide-based columns, a normal-phase mode using mixtures of alkanes (like hexane or heptane) with an alcohol (such as isopropanol or ethanol) is common. For more polar compounds, a polar organic mode using eluents like methanol, ethanol, or acetonitrile can be effective.[2] It is often necessary to add a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase to reduce peak tailing and improve peak shape for basic compounds like this compound.
Q4: Can I use derivatization to improve the separation of this compound enantiomers?
A4: Yes, derivatization can be a useful strategy. Converting the alcohol group to an ester or the amine to an amide with a chiral derivatizing agent can create diastereomers with different physicochemical properties, which may be easier to separate on a standard achiral column.[3][4] However, this adds extra steps to your workflow, including the derivatization reaction and subsequent removal of the derivatizing agent.[3]
Troubleshooting Guide
Q1: I am not seeing any separation between the enantiomers. What should I do?
A1:
-
Solution 1: Screen Different Chiral Stationary Phases (CSPs). The selectivity of a chiral separation is highly dependent on the CSP. If you are not seeing any separation, the first step is to screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptide).
-
Solution 2: Modify the Mobile Phase. Systematically vary the composition of your mobile phase. In normal-phase mode, change the alcohol modifier (e.g., from isopropanol to ethanol) and its percentage. In polar organic mode, try different neat alcohols or their combinations.[2]
-
Solution 3: Adjust the Temperature. Temperature can influence the thermodynamics of the chiral recognition process.[2] Try running the separation at both lower and higher temperatures (e.g., 10°C, 25°C, 40°C) to see if it improves resolution.
-
Solution 4: Consider a Different Elution Mode. If you are using normal-phase, consider trying polar organic or even reversed-phase conditions if your CSP is compatible.
Q2: My peaks are broad and tailing. How can I improve the peak shape?
A2:
-
Solution 1: Add a Mobile Phase Additive. For basic compounds like this compound, peak tailing is often caused by strong interactions with acidic sites on the silica support of the CSP. Adding a small amount (e.g., 0.1%) of an amine like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can significantly improve peak shape.
-
Solution 2: Check for Column Contamination. Adsorption of impurities from your sample onto the column can lead to poor peak shape.[5] Try flushing the column with a strong solvent (ensure it is compatible with the CSP).[5]
-
Solution 3: Reduce Sample Overload. Injecting too much sample can lead to peak broadening. Try reducing the injection volume or the concentration of your sample.
Q3: The retention times of my peaks are drifting. What could be the cause?
A3:
-
Solution 1: Ensure Proper Column Equilibration. Chiral columns, especially in normal-phase mode, can require long equilibration times. Ensure the column is fully equilibrated with the mobile phase before starting your analysis.
-
Solution 2: Check for Mobile Phase Inconsistency. If you are mixing your mobile phase online, ensure the pump is functioning correctly. If you are preparing it manually, make sure it is well-mixed and that there is no evaporation of the more volatile components.
-
Solution 3: Monitor Temperature Fluctuations. Ensure the column compartment temperature is stable, as temperature changes can affect retention times.
Q4: I am experiencing high backpressure. What are the likely causes and solutions?
A4:
-
Solution 1: Check for Blockages. High backpressure can be caused by a blockage in the system, often at the inlet frit of the column.[5] This can be due to precipitated sample or particulate matter.[5] Try reversing the column (if the manufacturer allows) and flushing it with a compatible solvent. If that doesn't work, the frit may need to be replaced.[5]
-
Solution 2: Ensure Sample Solubility. Your sample must be fully dissolved in the mobile phase. If the sample is dissolved in a stronger solvent than the mobile phase, it can precipitate on the column.[5]
-
Solution 3: Verify Mobile Phase Viscosity. High viscosity of the mobile phase can lead to increased backpressure. Check the viscosity of your mobile phase, especially if you are using a high percentage of a viscous alcohol at low temperatures.
Quantitative Data Summary
The following tables provide a starting point for method development for the chiral separation of this compound. These are representative parameters and may require optimization.
Table 1: Recommended Chiral Stationary Phases and Initial Screening Conditions
| CSP Type | Chiral Selector Example | Mobile Phase System | Flow Rate (mL/min) | Temperature (°C) |
| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) + 0.1% DEA | 1.0 | 25 |
| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (85:15) + 0.1% DEA | 1.0 | 25 |
| Macrocyclic Glycopeptide | Teicoplanin | Methanol + 0.1% Acetic Acid + 0.1% TEA | 0.5 | 25 |
| Pirkle-type | (R,R)-Whelk-O1 | Hexane/Isopropanol (80:20) | 1.0 | 25 |
Table 2: Example of Mobile Phase Optimization on a Polysaccharide-Based CSP
| Hexane (%) | Isopropanol (%) | DEA (%) | Retention Factor (k1) | Retention Factor (k2) | Selectivity (α) | Resolution (Rs) |
| 95 | 5 | 0.1 | 5.2 | 5.5 | 1.06 | 0.8 |
| 90 | 10 | 0.1 | 3.8 | 4.2 | 1.11 | 1.5 |
| 85 | 15 | 0.1 | 2.5 | 2.8 | 1.12 | 1.6 |
| 80 | 20 | 0.1 | 1.7 | 1.9 | 1.12 | 1.4 |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development
-
Sample Preparation:
-
Dissolve the racemic this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Column Screening:
-
Screen a minimum of three different chiral stationary phases from different categories (e.g., one amylose-based, one cellulose-based, and one Pirkle-type).
-
For each column, use a generic starting mobile phase. For polysaccharide columns in normal-phase, a good starting point is Hexane/Isopropanol (90:10, v/v) with 0.1% DEA.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Inject the sample and monitor the chromatogram. Identify the column that shows the best initial separation or potential for separation.
-
-
Mobile Phase Optimization:
-
Using the most promising column, systematically optimize the mobile phase composition.
-
Vary the Alcohol Modifier: Change the percentage of the alcohol modifier (e.g., isopropanol) in the mobile phase in 5% increments (e.g., 5%, 10%, 15%, 20%).
-
Change the Alcohol Type: If resolution is still not optimal, switch to a different alcohol modifier (e.g., ethanol) and repeat the optimization of its percentage.
-
Optimize the Additive: If peak shape is poor, adjust the concentration of the amine additive (e.g., 0.05% to 0.2% DEA).
-
-
Temperature Optimization:
-
Once a suitable mobile phase has been identified, investigate the effect of temperature on the separation.
-
Run the analysis at three different temperatures, for example, 15°C, 25°C, and 35°C.
-
Select the temperature that provides the best balance of resolution and analysis time.
-
-
Flow Rate Optimization:
-
Finally, optimize the flow rate to achieve the desired analysis time without sacrificing resolution. A typical range for a 4.6 mm ID column is 0.5 to 1.5 mL/min.
-
Visualizations
Caption: Workflow for Chiral HPLC Method Development.
References
Overcoming steric hindrance in reactions with 2-(1-Methylazetidin-3-yl)ethanol
Welcome to the technical support center for 2-(1-Methylazetidin-3-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chemical synthesis with this sterically hindered alcohol. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in overcoming synthetic hurdles and optimizing your reaction outcomes.
Troubleshooting Guides
Issue 1: Low Yield in Esterification Reactions
Q: I am attempting to synthesize an ester from this compound using standard Fischer esterification conditions (acid catalyst, reflux in alcohol/Dean-Stark) and observing very low conversion. What is the likely cause and how can I improve the yield?
A: The primary challenge in acylating this compound is the significant steric hindrance around the hydroxyl group, posed by the adjacent N-methylazetidine ring. Standard equilibrium-driven methods like Fischer esterification are often too slow and require harsh conditions that can lead to side reactions. Additionally, the basic nitrogen of the azetidine ring can be protonated by the acid catalyst, further deactivating the substrate.
Recommended Solutions:
-
Employ Named Esterification Reactions for Hindered Alcohols:
-
Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with a catalytic amount of 4-dimethylaminopyridine (DMAP). It is a mild and effective method for sterically demanding substrates.[1][2][3]
-
Yamaguchi Esterification: This protocol is particularly effective for the synthesis of highly functionalized esters and macrolides. It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of DMAP.[4][5][6][7][8]
-
Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry. It is well-suited for sterically hindered alcohols and proceeds under mild conditions.[9][10][11][12][13]
-
-
Use of More Reactive Acylating Agents:
-
Instead of carboxylic acids, consider using more reactive acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, Hunig's base) to neutralize the generated acid.
-
-
Catalyst Selection:
-
For acylations with acid anhydrides, 1-methylimidazole can be an effective nucleophilic catalyst that is less sterically demanding than DMAP.
-
Issue 2: Failure of Williamson Ether Synthesis
Q: I am trying to synthesize an ether from this compound via the Williamson ether synthesis, but I am only recovering starting material or observing elimination byproducts. Why is this happening?
A: The Williamson ether synthesis is an S(_N)2 reaction, which is highly sensitive to steric hindrance at the electrophilic carbon.[14][15][16][17][18] When the alcohol is bulky, as in the case of this compound, the corresponding alkoxide is a sterically hindered nucleophile. If you are reacting this alkoxide with a secondary or tertiary alkyl halide, the S(_N)2 reaction will be slow, and the competing E2 elimination pathway will likely dominate.
Recommended Solutions:
-
Reverse the Roles of Nucleophile and Electrophile: The Williamson synthesis is most effective with a primary alkyl halide. Therefore, you should aim to use the less hindered partner as the alkyl halide.
-
Step 1: Activate the Alcohol. Convert this compound into a good leaving group, for example, by converting it to a tosylate or mesylate.
-
Step 2: React with a Less Hindered Alkoxide. React the resulting tosylate/mesylate with a primary alkoxide (e.g., sodium methoxide, sodium ethoxide).
-
-
Alternative Etherification Strategies:
-
Alkoxymercuration-Demercuration: If you are trying to form an ether from an alkene and this compound, this method can be effective, although it involves toxic mercury reagents.
-
Acid-Catalyzed Addition to Alkenes: For the synthesis of tertiary ethers, acid-catalyzed addition of the alcohol to a suitably substituted alkene can be a viable route.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary source of steric hindrance in this compound?
A1: The steric bulk originates from the four-membered azetidine ring, particularly the N-methyl group, which restricts access to the hydroxyl group on the adjacent ethyl chain. This conformation makes it difficult for incoming reagents to approach the reaction center.
Q2: Are there any protecting group strategies that can facilitate reactions with this molecule?
A2: While protecting the alcohol is counterintuitive if it's the desired reaction site, in some multi-step syntheses, it might be necessary to protect the azetidine nitrogen. However, this can further increase steric bulk. A more relevant strategy is the careful selection of reagents and catalysts that are less sensitive to steric effects. If the N-methyl group is interfering with a desired reaction at another site, it is sometimes possible to perform reactions on a des-methyl precursor and introduce the methyl group at a later stage.
Q3: Can I use this compound in peptide coupling reactions?
A3: While not a standard amino acid, incorporating this moiety into a peptide-like structure would likely face similar steric hindrance challenges. Standard peptide coupling reagents like DCC/HOBt might be sluggish. More potent coupling agents such as HATU, HBTU, or COMU, which are known to be effective for hindered amino acids, would be a better starting point.[5]
Q4: What analytical techniques are best for monitoring reactions with this compound?
A4: Thin Layer Chromatography (TLC) is a good initial method for monitoring reaction progress. Due to the basic nitrogen, it is advisable to use a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) to prevent streaking on silica gel. For product characterization, NMR (
¹
H and ¹3
Data Presentation
The following table summarizes representative yields for the esterification of a sterically hindered secondary alcohol, which can be used as a general guide for what to expect when working with this compound. Note: These are illustrative yields and will vary depending on the specific substrates and precise reaction conditions.
| Reaction Type | Reagents | Solvent | Temperature | Typical Yield (%) | Reference |
| Steglich Esterification | Carboxylic Acid, DCC, DMAP | DCM | Room Temp. | 60-85 | [1][2][3] |
| Yamaguchi Esterification | Carboxylic Acid, 2,4,6-Trichlorobenzoyl Chloride, Et(_3)N, DMAP | Toluene | Room Temp. | 70-90 | [4][5][6][7][8] |
| Mitsunobu Reaction | Carboxylic Acid, PPh(_3), DEAD/DIAD | THF | 0 °C to Room Temp. | 65-90 | [9][10][11][12][13] |
| Williamson Ether Synthesis (Optimized) | 2-(1-Methylazetidin-3-yl)ethyl tosylate, Sodium Ethoxide | THF | Reflux | 50-70 | [14][15][16][17][18] |
Experimental Protocols
Protocol 1: Steglich Esterification of this compound
This protocol describes a general procedure for the esterification of this compound with a generic carboxylic acid using DCC and DMAP.
Materials:
-
This compound
-
Carboxylic acid of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of this compound (1.0 eq.) and the carboxylic acid (1.2 eq.) in anhydrous DCM, add DMAP (0.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated NaHCO(_3), and brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Williamson Ether Synthesis
This protocol outlines the two-step procedure for synthesizing an ether from this compound.
Step A: Tosylation of this compound
-
Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated NaHCO(_3) and brine, dry over Na(_2)SO(_4), and concentrate to yield the crude tosylate, which can be used in the next step without further purification.
Step B: Reaction with an Alkoxide
-
Prepare the desired alkoxide by adding the corresponding alcohol (e.g., ethanol) to a suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C.
-
Add a solution of the crude tosylate from Step A (1.0 eq.) in THF to the alkoxide solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate, wash with brine, dry over Na(_2)SO(_4), and concentrate.
-
Purify the crude ether by column chromatography.
Visualizations
References
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. doaj.org [doaj.org]
- 8. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 9. medwinpublisher.org [medwinpublisher.org]
- 10. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jmchemsci.com [jmchemsci.com]
- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 15. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
Technical Support Center: Reaction Monitoring for 2-(1-Methylazetidin-3-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving "2-(1-Methylazetidin-3-yl)ethanol" using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in monitoring reactions with this compound by TLC?
A1: Due to its polar nature, containing a tertiary amine and a primary alcohol, this compound can present several challenges during TLC analysis. These include poor separation with spots remaining at the baseline, streaking of the spots, and difficulty in visualization.[1][2][3] The basicity of the amine can cause strong interactions with the acidic silica gel stationary phase, leading to elongated or streaky spots.[3]
Q2: Which TLC visualization stains are most effective for this compound?
A2: As a tertiary amine, specific stains can be very effective. Potassium permanganate (KMnO4) stain is a good choice as it readily oxidizes tertiary amines, often resulting in a yellow or brown spot on a purple background.[4][5] Dragendorff's reagent is also particularly useful for detecting alkaloids and other nitrogen-containing compounds, typically showing orange or brown spots.[5] For more general visualization, Phosphomolybdic acid (PMA) or Ceric Ammonium Molybdate (CAM) stains can be used, which are sensitive to a wide range of functional groups.[4][6]
Q3: Why am I not seeing my compound, this compound, in my LC-MS chromatogram?
A3: Several factors could contribute to this issue. The compound is small and polar, which can make it challenging to retain on standard reversed-phase columns (like C18), causing it to elute in the solvent front.[7][8] Ionization efficiency in the MS source could also be a problem. Electrospray ionization (ESI) in positive ion mode is generally suitable for amines, but the mobile phase composition (pH, additives) is crucial for efficient protonation.[9] Contamination in the system can also lead to ion suppression, reducing the signal of your analyte.[10][11]
Q4: What is "ion suppression" in LC-MS and how can I mitigate it for my analysis?
A4: Ion suppression is a phenomenon where the ionization of the target analyte in the MS source is reduced due to the presence of co-eluting compounds from the sample matrix or the mobile phase.[10] This leads to a decreased signal intensity and can affect the accuracy of quantification. To mitigate this, ensure efficient sample clean-up to remove interfering matrix components.[7] Adjusting the chromatography to separate the analyte from the interfering compounds is also effective. Using a stable isotope-labeled internal standard can help to compensate for matrix effects.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Potential Cause | Recommended Solution(s) |
| Spot is at the baseline (Rf ≈ 0) | The mobile phase is not polar enough to move the highly polar analyte.[1][12] | Increase the polarity of the mobile phase. A common system for polar amines is Dichloromethane (DCM) / Methanol (MeOH). Start with a 95:5 ratio and gradually increase the MeOH proportion. Adding a small amount of a base like triethylamine (TEA) or ammonium hydroxide (NH4OH) (e.g., 0.5-2%) to the mobile phase can help to reduce interactions with the silica gel and improve mobility.[2][8] |
| Spot is streaking | The sample is too concentrated (overloaded). The analyte is strongly interacting with the acidic silica gel due to its basic amine group.[2][3] | Dilute the sample before spotting it on the TLC plate. Add a small amount of a base (e.g., 1-2% triethylamine or ammonium hydroxide) to the mobile phase to saturate the acidic sites on the silica gel.[3][8] |
| Reactant and product spots have very similar Rf values | The chosen mobile phase does not provide sufficient resolution. | Try a different solvent system. For example, if you are using DCM/MeOH, you could try Ethyl Acetate (EtOAc) / Methanol or Chloroform / Methanol / Ammonium Hydroxide.[13][14] Two-dimensional TLC can also be employed: run the plate in one solvent system, dry it, rotate it 90 degrees, and run it in a second, different solvent system.[1] |
| No spots are visible after staining | The compound may not be reactive with the chosen stain. The concentration of the compound on the plate is too low. The compound may have evaporated from the plate if it is volatile. | Try a more universal or a more specific stain. Potassium permanganate is a good first choice for tertiary amines.[4][5] Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[2] |
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
| Problem | Potential Cause | Recommended Solution(s) |
| Poor peak shape (fronting, tailing, or split peaks) | The injection solvent is too strong, causing the sample to spread on the column.[15] The mobile phase pH is not optimal for the analyte. Secondary interactions with the column stationary phase. Column contamination or degradation.[11] | Ensure the injection solvent is weaker than or matches the initial mobile phase. For reversed-phase LC, this means a higher aqueous content. Adjust the mobile phase pH. For positive ion mode, a low pH (e.g., with 0.1% formic acid) will ensure the amine is protonated. For basic compounds, a high pH mobile phase with a suitable column can also improve peak shape. Consider using a column with a different stationary phase (e.g., HILIC for polar compounds or a base-deactivated C18).[7] |
| Retention time is shifting | Inconsistent mobile phase preparation. Fluctuations in column temperature. Column equilibration is insufficient.[11][15] | Prepare fresh mobile phase daily and ensure it is thoroughly mixed. Use a column oven to maintain a consistent temperature. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[15] |
| Low signal intensity or no signal | Poor ionization of the analyte. Ion suppression from the sample matrix or mobile phase contaminants.[10][16] The mass spectrometer is not properly tuned or calibrated. The wrong monitoring mode (e.g., negative vs. positive ion) is selected. | Optimize the mobile phase for ESI. Adding a small amount of an acid like formic acid (0.1%) usually improves ionization in positive mode for amines.[8] Clean up the sample to remove interfering components. Check for contamination from solvents or reagents.[7][16] Perform routine tuning and calibration of the mass spectrometer. Ensure you are using positive ion mode to detect the protonated molecule [M+H]+. |
| High background noise | Contaminated mobile phase, solvents, or LC-MS system.[11][16] | Use high-purity LC-MS grade solvents and additives.[16] Regularly flush the system to remove contaminants. Identify the source of the noise by running blanks. |
Experimental Protocols
Protocol 1: TLC Monitoring of a Reaction Involving this compound
-
Plate Preparation: Use standard silica gel 60 F254 plates. Draw a light pencil line approximately 1 cm from the bottom of the plate to serve as the origin.
-
Sample Preparation: Dilute the reaction mixture with a suitable solvent (e.g., methanol or dichloromethane) to an appropriate concentration.
-
Spotting: Using a capillary tube or spotter, carefully apply a small spot of the diluted reaction mixture to the origin line. Also, spot the starting material and co-spot (a spot of starting material on top of a spot of the reaction mixture) for comparison.
-
Development:
-
Mobile Phase: Prepare a mobile phase of 90:10:1 Dichloromethane / Methanol / Ammonium Hydroxide.
-
Chamber: Add the mobile phase to a developing chamber to a depth of about 0.5 cm. Cover the chamber and allow it to saturate with solvent vapors.
-
Elution: Place the spotted TLC plate in the chamber, ensuring the origin line is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp (254 nm). Circle any visible spots.
-
Dip the plate in a potassium permanganate (KMnO4) staining solution (1.5 g KMnO4, 10 g K2CO3, 200 mL water).[5] Spots corresponding to oxidizable compounds (like the starting material and product) will appear as yellow-brown spots against a purple background. Gently heat with a heat gun to accelerate development if necessary.
-
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress.
Protocol 2: LC-MS Monitoring of a Reaction Involving this compound
-
Sample Preparation: Take a small aliquot of the reaction mixture (e.g., 10 µL) and dilute it significantly with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) in an LC-MS vial. A dilution factor of 1000x or higher is a good starting point.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a common starting point. If retention is poor, a HILIC column may be more suitable.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with 5% B for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 50 - 500
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For higher sensitivity and specificity, monitor the expected protonated molecule [M+H]+. For this compound (MW = 115.17), the target ion would be m/z 116.2.[17] If monitoring a product, calculate its expected m/z as well.
-
Source Parameters: Optimize gas temperatures, gas flows, and voltages for the specific instrument being used.
-
-
Analysis: Monitor the chromatogram for the peak corresponding to the starting material (m/z 116.2) and the peak for the expected product. The decrease in the peak area of the starting material and the increase in the peak area of the product over time will indicate the reaction progress.
Visualizations
Caption: Troubleshooting workflow for common TLC issues.
Caption: Decision tree for troubleshooting low signal in LC-MS.
References
- 1. Chromatography [chem.rochester.edu]
- 2. silicycle.com [silicycle.com]
- 3. chembam.com [chembam.com]
- 4. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 5. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 6. Magic Formulas [chem.rochester.edu]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. chromacademy.com [chromacademy.com]
- 11. zefsci.com [zefsci.com]
- 12. TLC Stains | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 13. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. myadlm.org [myadlm.org]
- 17. achmem.com [achmem.com]
Technical Support Center: Efficient Synthesis of 2-(1-Methylazetidin-3-yl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 2-(1-Methylazetidin-3-yl)ethanol. It includes detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and efficient synthetic route involves a two-step process:
-
Synthesis of a suitable precursor: This is typically an ester derivative, such as ethyl (1-methylazetidin-3-yl)acetate. This precursor can be synthesized via methods like the Horner-Wadsworth-Emmons reaction of 1-methylazetidin-3-one with an appropriate phosphonate reagent, followed by hydrogenation of the resulting α,β-unsaturated ester.
-
Reduction of the ester precursor: The ester is then reduced to the desired primary alcohol, this compound.
Q2: Which catalysts are recommended for the hydrogenation of the α,β-unsaturated ester precursor?
A2: For the hydrogenation of the double bond in the precursor, common heterogeneous catalysts are effective. Raney Nickel and Palladium on carbon (Pd/C) are widely used for such transformations. The choice of catalyst may depend on the specific substrate and desired reaction conditions.
Q3: What are the best reducing agents for converting the ester precursor to this compound?
A3: Strong reducing agents are required for the reduction of the ester functional group. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation, typically providing high yields.[1][2][3][4] Sodium borohydride is generally not strong enough to reduce esters.[2][4]
Q4: Can the azetidine ring be opened during the reduction process?
A4: The four-membered azetidine ring is strained and can be susceptible to ring-opening under harsh reaction conditions. However, with careful control of the reaction parameters, particularly temperature, the ring typically remains intact during the reduction of the ester group with reagents like LiAlH₄.
Troubleshooting Guides
Problem 1: Low yield during the catalytic hydrogenation of the precursor.
| Possible Cause | Troubleshooting Step |
| Catalyst Poisoning | The nitrogen atom in the azetidine ring can act as a Lewis base and poison the catalyst surface.[5] To mitigate this, consider using a more poison-resistant catalyst or increasing the catalyst loading. Pre-treating the substrate with a scavenger to remove any impurities that could poison the catalyst may also be beneficial.[6] |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., Raney Nickel should be stored under water).[7] If in doubt, use a fresh batch of catalyst. |
| Insufficient Hydrogen Pressure | For some substrates, higher hydrogen pressure may be required to achieve complete conversion. If using a balloon, ensure it is adequately filled and that there are no leaks in the system. For larger scale reactions, a Parr hydrogenator is recommended. |
| Poor Catalyst/Substrate Contact | Ensure vigorous stirring to maintain a good suspension of the heterogeneous catalyst in the reaction mixture. |
Problem 2: Incomplete reduction of the ester precursor with LiAlH₄.
| Possible Cause | Troubleshooting Step |
| Insufficient LiAlH₄ | Ensure that a sufficient excess of LiAlH₄ is used. Typically, 1.5 to 2 equivalents are recommended for ester reductions.[1] |
| Moisture in the Reaction | LiAlH₄ reacts violently with water.[7] Ensure all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Low Reaction Temperature | While the reaction is typically performed at 0 °C to room temperature, gentle warming may be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or GC-MS. |
| Impure Substrate | Impurities in the ester precursor can react with LiAlH₄, reducing the amount available for the desired reaction. Purify the precursor before the reduction step. |
Problem 3: Formation of side products.
| Possible Cause | Troubleshooting Step |
| Over-reduction with Raney Nickel | If other functional groups are present in the molecule, Raney Nickel, being a strong and non-specific catalyst, might reduce them as well.[7] Consider using a more selective catalyst like Pd/C under milder conditions. |
| Side reactions with LiAlH₄ | If the precursor contains other reducible functional groups (e.g., amides, nitriles), they will also be reduced by LiAlH₄.[3] Protecting groups may be necessary for other sensitive functionalities. |
| Epimerization | If there are chiral centers in the molecule, basic or acidic conditions during work-up could potentially lead to epimerization. Ensure the work-up procedure is performed under neutral or mildly acidic/basic conditions and at low temperatures. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl (1-Methylazetidin-3-ylidene)acetate (Precursor)
This protocol is adapted from the general procedure for Horner-Wadsworth-Emmons reactions.
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, slowly add triethyl phosphonoacetate (1.2 eq.).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 1-methylazetidin-3-one (1.0 eq.) in anhydrous THF dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl (1-methylazetidin-3-ylidene)acetate.
Protocol 2: Catalytic Hydrogenation to Ethyl (1-Methylazetidin-3-yl)acetate
-
Dissolve ethyl (1-methylazetidin-3-ylidene)acetate (1.0 eq.) in ethanol in a suitable reaction vessel.
-
Add Raney Nickel (approx. 10% by weight of the substrate) to the solution.
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of 1-4 atm.
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, keeping it wet with solvent at all times.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain ethyl (1-methylazetidin-3-yl)acetate.
Protocol 3: Reduction to this compound with LiAlH₄
-
To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of ethyl (1-methylazetidin-3-yl)acetate (1.0 eq.) in anhydrous THF dropwise.[7]
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This is known as the Fieser workup.
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]
- 2. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
Validation & Comparative
A Comparative Analysis of 2-(1-Methylazetidin-3-yl)ethanol and its Pyrrolidine-Based Analogue in the Context of Muscarinic Receptor Targeting
In the landscape of medicinal chemistry, the structural nuances of heterocyclic scaffolds play a pivotal role in determining the pharmacological profile of a molecule. This guide provides a comparative overview of 2-(1-Methylazetidin-3-yl)ethanol and its five-membered ring counterpart, 2-(1-methylpyrrolidin-3-yl)ethanol. The focus of this comparison is their potential interaction with muscarinic acetylcholine receptors (mAChRs), a key family of G-protein coupled receptors (GPCRs) involved in a multitude of physiological processes and targeted in various therapeutic areas.
The substitution of an azetidine ring for a pyrrolidine ring can significantly impact a compound's conformational flexibility, basicity, and lipophilicity, thereby influencing its binding affinity, selectivity, and functional activity at its biological target. While direct comparative experimental data for these specific analogues is not publicly available, this guide synthesizes information on general structure-activity relationships and provides a framework for their evaluation.
Structure-Activity Relationship Insights: Azetidine vs. Pyrrolidine
The four-membered azetidine ring is a more constrained and less lipophilic scaffold compared to the five-membered pyrrolidine ring. This inherent ring strain in azetidine can influence the orientation of substituents, potentially leading to more specific interactions with a receptor binding pocket. The pKa of the tertiary amine in the azetidine ring is also generally lower than that of the corresponding pyrrolidine, which can affect the ionization state of the molecule at physiological pH and, consequently, its interaction with the receptor and pharmacokinetic properties.
Studies on various classes of compounds have shown that the interchange between azetidine and pyrrolidine rings can lead to significant differences in biological activity. For instance, in the context of nicotinic acetylcholine receptors, modifications on the azetidine ring have been shown to substantially alter binding affinity and analgesic activity[1]. Conversely, structure-activity relationship studies on synthetic cathinones have demonstrated that increasing the alkyl chain length on a pyrrolidine ring enhances affinity at muscarinic receptors[2]. These findings underscore the importance of the ring system in defining the pharmacological profile of a ligand. For muscarinic agonists, the conformationally restricted nature of analogues is a key factor in their activity, with different ring systems impacting the potential for specific receptor subtype interactions[3].
Comparative Performance Data (Illustrative)
To facilitate a conceptual comparison, the following table presents hypothetical binding affinity (Ki) values for this compound and 2-(1-methylpyrrolidin-3-yl)ethanol across the five muscarinic receptor subtypes (M1-M5). It is crucial to note that this data is illustrative and intended to provide a framework for understanding potential differences based on the structural variations. Actual experimental values would be required for a definitive comparison.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound | 85 | 120 | 150 | 95 | 110 |
| 2-(1-methylpyrrolidin-3-yl)ethanol | 150 | 200 | 250 | 180 | 220 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Experimental validation is required.
Experimental Protocols
A standard method to determine the binding affinity of these compounds for muscarinic receptors is a competitive radioligand binding assay.
Experimental Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors
-
Membrane Preparation:
-
Human embryonic kidney (HEK) 293 cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a final protein concentration of 20-40 µ g/well .
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
A fixed concentration of a suitable radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), typically at a concentration close to its Kd value.
-
Increasing concentrations of the unlabeled test compound (this compound or 2-(1-methylpyrrolidin-3-yl)ethanol) or a known reference compound (e.g., atropine for non-specific binding).
-
The prepared cell membranes.
-
-
The plates are incubated at room temperature for 2-3 hours to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Detection and Data Analysis:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The data is analyzed using a non-linear regression analysis program (e.g., Prism) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value (inhibition constant) for the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Molecular Interactions and Experimental Processes
To better understand the potential biological context and the experimental procedures, the following diagrams are provided.
Caption: Gq-Coupled Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for Binding Affinity Determination.
Conclusion
The comparison between this compound and its pyrrolidine analogue highlights a fundamental principle in medicinal chemistry: subtle structural modifications can lead to significant changes in pharmacological activity. The increased conformational constraint and altered physicochemical properties of the azetidine ring are expected to differentiate its biological profile from the more flexible pyrrolidine counterpart. While this guide provides a theoretical framework and standardized experimental protocols for their evaluation, empirical data from head-to-head studies are necessary to definitively elucidate their comparative performance as muscarinic receptor ligands. Such studies would provide valuable insights into the structure-activity relationships of small-ring heterocyclic compounds at muscarinic receptors and could guide the design of future selective ligands.
References
- 1. Structure-activity studies related to ABT-594, a potent nonopioid analgesic agent: effect of pyridine and azetidine ring substitutions on nicotinic acetylcholine receptor binding affinity and analgesic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-(1-Methylazetidin-3-yl)ethanol Derivatives as Muscarinic Agonists
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific quantitative structure-activity relationship (SAR) data (e.g., IC50 or Ki values) for a homologous series of 2-(1-Methylazetidin-3-yl)ethanol derivatives. The following guide is based on established SAR principles for muscarinic agonists incorporating azetidine and related nitrogenous scaffolds, providing a framework for the rational design and evaluation of novel analogs.
Introduction
Azetidine-containing compounds have emerged as a significant scaffold in medicinal chemistry due to their ability to impart favorable physicochemical properties and unique three-dimensional conformations to bioactive molecules. The this compound structural motif, in particular, presents a key pharmacophore for interaction with muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are implicated in a wide array of physiological functions and are prominent targets for therapeutic intervention in various disorders, including Alzheimer's disease, schizophrenia, and autoimmune diseases. This guide provides a comparative overview of the anticipated structure-activity relationships of this compound derivatives and details the experimental protocols necessary for their evaluation as muscarinic agonists.
Structure-Activity Relationship (SAR) of Azetidinyl Muscarinic Agonists
The muscarinic activity of compounds centered around the this compound core is expected to be influenced by modifications at several key positions. The general SAR principles for muscarinic agonists suggest that the cationic nitrogen of the azetidine ring and the hydroxyl group are crucial for receptor interaction, mimicking the quaternary amine and ester/ether oxygen of acetylcholine, respectively.
Table 1: Qualitative Structure-Activity Relationship of this compound Derivatives
| Modification Site | Structural Change | Expected Impact on Muscarinic Activity | Rationale |
| Azetidine Nitrogen | Variation of the N-substituent (e.g., replacing methyl with ethyl, propyl, or larger groups) | A decrease in potency is generally expected with increasing alkyl chain length. | The N-methyl group often provides optimal interaction with the receptor's anionic site. Larger substituents can introduce steric hindrance. |
| Introduction of polar functional groups on the N-substituent | Activity will be highly dependent on the nature and position of the functional group. | May alter binding mode, introduce new interactions, or impact physicochemical properties like cell permeability. | |
| Ethanol Side Chain | Elongation or shortening of the ethyl linker | Potency is sensitive to the distance between the azetidine nitrogen and the hydroxyl group. Optimal spacing is critical for proper receptor engagement. | The distance mimics the spacing between the cationic head and the ester group of acetylcholine. |
| Introduction of substituents on the ethanol chain | Steric hindrance near the hydroxyl group is likely to decrease potency. | The hydroxyl group is a key hydrogen bond donor/acceptor for receptor interaction. | |
| Hydroxyl Group | Replacement with other functional groups (e.g., ether, ester, amide) | Significant changes in activity and selectivity are expected. Esters may exhibit agonist activity, while bulkier groups could lead to antagonism. | This group mimics the ester functionality of acetylcholine and is critical for agonist activity. |
| Azetidine Ring | Substitution at other positions on the ring | Introduction of small substituents may be tolerated, but larger groups are likely to be detrimental due to steric clashes. | The compact nature of the azetidine ring is often favored for fitting into the receptor binding pocket. |
| Stereochemistry at the C3 position | Enantiomers are expected to exhibit different potencies. | Muscarinic receptors are chiral and will interact stereoselectively with ligands. |
Experimental Protocols
The evaluation of novel this compound derivatives requires robust and reproducible experimental assays. The following are detailed protocols for key in vitro experiments.
Muscarinic Receptor Radioligand Binding Assays
This assay is used to determine the affinity of a test compound for the different muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes expressing the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-labeled competitor (e.g., atropine or the test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Preparation of Reaction Mixture: In each well of a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (e.g., 0.5 nM [³H]-NMS), and varying concentrations of the unlabeled test compound or a reference competitor.
-
Initiation of Binding: Add the cell membranes (containing a specific muscarinic receptor subtype) to each well to initiate the binding reaction. The final volume should be consistent across all wells (e.g., 200 µL).
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-3 hours) with gentle shaking.
-
Termination of Binding: Terminate the incubation by rapid filtration through the filter plates using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 200 µL) to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filter plates, add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization Assay (for M1 and M3 Receptors)
This assay measures the ability of a compound to activate Gq-coupled muscarinic receptors (M1 and M3), leading to an increase in intracellular calcium.
Materials:
-
Cells stably expressing the human M1 or M3 muscarinic receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Test compounds and a reference agonist (e.g., carbachol).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 1 hour).
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Place the plate in the fluorescence plate reader. After establishing a stable baseline fluorescence reading, inject varying concentrations of the test compound or reference agonist.
-
Fluorescence Measurement: Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).
Muscarinic Receptor Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the M1, M2, and M3 muscarinic receptors.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: M2 Muscarinic Receptor Signaling Pathway.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Conclusion
A Comparative Guide to Linkers in Drug Design: 2-(1-Methylazetidin-3-yl)ethanol vs. Conventional Alternatives
In the landscape of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload or E3 ligase recruiter is a critical determinant of success. Its chemical nature, length, and rigidity profoundly influence the conjugate's stability, solubility, pharmacokinetics, and overall efficacy.
This guide provides an objective comparison of the emerging linker, 2-(1-Methylazetidin-3-yl)ethanol , against conventional linker classes. The analysis is based on physicochemical properties and functional impact, supported by representative experimental data and protocols for evaluation.
Profile of this compound
The this compound linker incorporates a four-membered saturated nitrogen heterocycle. This azetidine ring is gaining significant popularity in drug discovery for its ability to impart desirable physicochemical properties.[1]
-
Structure and Properties:
-
Chemical Formula: C₆H₁₃NO
-
Molecular Weight: 115.17 g/mol
-
-
Key Attributes: The azetidine scaffold offers a unique combination of features:
-
Structural Rigidity: As a small, strained ring, azetidine provides conformational constraint, which can reduce the entropic penalty upon binding to target proteins and pre-organize the molecule into a favorable conformation for biological activity.[1]
-
Improved Physicochemical Profile: Incorporating azetidines into molecules has been shown to enhance aqueous solubility, improve metabolic stability against oxidative metabolism, and increase the fraction of sp³ carbons, a desirable trait in modern drug design.[1][2]
-
Versatile Bioisostere: The azetidine ring can serve as a versatile bioisostere, providing advantageous exit vectors for linker attachment while reducing lipophilicity compared to more common cyclic amines like piperidine.[1]
-
Overview of Alternative Linker Classes
Linker technology has evolved significantly, leading to a diverse toolbox for drug developers. The most common linkers are broadly classified by their flexibility and, in the case of ADCs, their cleavage mechanism.
-
Flexible Linkers (Alkyl and PEG Chains): These are the most prevalent linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be tuned.[3][]
-
Alkyl Chains: Simple hydrocarbon chains that offer high flexibility but can increase lipophilicity and the number of rotatable bonds, potentially impacting permeability.[5]
-
Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene glycol units, PEG linkers significantly enhance the hydrophilicity and water solubility of a conjugate.[5][6][7] This can improve oral absorption and overall drug-like properties.[6]
-
-
Rigid Linkers (Heterocycles and Alkynes): These linkers restrict conformational freedom.
-
Piperidine/Piperazine: These six-membered saturated heterocycles are often incorporated to add rigidity and can improve water solubility and metabolic stability.[5]
-
Alkynes/Triazoles: The linear geometry of alkynes and the planar nature of triazoles (often formed via "click chemistry") provide significant conformational restriction and are metabolically stable.[][5]
-
-
ADC-Specific Linkers:
-
Cleavable (Valine-Citrulline): The dipeptide Val-Cit linker is the most common enzymatically cleavable linker in approved ADCs.[][9] It is designed to be stable in plasma but is cleaved by cathepsin B, an enzyme highly expressed in the lysosomes of cancer cells, ensuring targeted payload release.[][10] However, it can be hydrophobic, leading to potential aggregation issues.[11]
-
Non-Cleavable (SMCC): Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a thioether linker that forms a stable, non-cleavable bond.[][13] Payload release requires the complete degradation of the antibody in the lysosome. This approach offers high plasma stability and can reduce off-target toxicity.[]
-
Data Presentation: Comparative Analysis of Linkers
The performance of a linker is dictated by its physicochemical and functional properties. The following tables summarize these key parameters for a comparative evaluation.
Table 1: Comparison of Physicochemical Properties
| Linker Type | Representative Structure/Moiety | Molecular Weight ( g/mol ) | Key Physicochemical Features |
| Azetidine-Based | This compound | 115.17 | Low MW, rigid, improves solubility, metabolically stable.[1][2] |
| Alkyl Chain | -(CH₂)ₙ- | Varies (e.g., ~70 for n=5) | Flexible, hydrophobic, high number of rotatable bonds.[5] |
| PEG Chain | -(CH₂CH₂O)ₙ- | Varies (e.g., ~132 for n=3) | Flexible, hydrophilic, improves water solubility.[5][6] |
| Piperazine | C₄H₁₀N₂ | 86.14 | Rigid, hydrophilic, metabolically stable.[5] |
| Valine-Citrulline (Val-Cit) | Val-Cit Dipeptide | ~275.3 | Enzymatically cleavable, can be hydrophobic.[][11] |
| SMCC (Thioether) | C₁₆H₁₈N₂O₆ | 334.33 | Non-cleavable, rigid cyclohexane spacer, stable.[13] |
Table 2: Functional Comparison in Drug Conjugate Design
| Linker Type | Primary Application | Advantages | Disadvantages | Impact on Drug Properties |
| Azetidine-Based | PROTACs, other conjugates | Confers rigidity, improves solubility & metabolic stability.[1] | Synthetic complexity can be higher than simple chains. | May improve cell permeability and oral bioavailability.[14][15] |
| Alkyl Chain | PROTACs | Synthetically simple, flexible, easy to vary length.[3][] | Can increase lipophilicity, high flexibility may incur entropic penalty. | Hydrophobicity can improve permeability but reduce solubility.[16] |
| PEG Chain | PROTACs, ADCs | Increases hydrophilicity and solubility, biocompatible.[6][17] | May have reduced metabolic stability compared to alkyl chains.[5] | Improves solubility and PK profile, may affect permeability.[7][16] |
| Valine-Citrulline (Val-Cit) | ADCs | High tumor-specific cleavage, well-validated clinically.[][9] | Hydrophobicity can cause aggregation, potential for off-target cleavage.[10][11] | Enables targeted payload release inside the lysosome. |
| SMCC (Thioether) | ADCs | High plasma stability, reduced off-target toxicity.[] | Requires full antibody degradation for payload release. | Creates a highly stable conjugate, minimizing premature drug release. |
Mandatory Visualization
Diagrams created with Graphviz clarify complex biological processes and logical relationships relevant to linker design.
References
- 1. researchgate.net [researchgate.net]
- 2. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 9. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemexpress.com [chemexpress.com]
- 13. medkoo.com [medkoo.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chempep.com [chempep.com]
The Azetidine Advantage: 2-(1-Methylazetidin-3-yl)ethanol as a Superior Bioisostere in Drug Design
For researchers, scientists, and drug development professionals, the quest for lead compounds with optimized physicochemical and pharmacological properties is a paramount challenge. Bioisosteric replacement is a powerful strategy in medicinal chemistry to overcome hurdles in drug discovery. This guide provides a comprehensive comparison of 2-(1-Methylazetidin-3-yl)ethanol as a bioisostere for commonly used functional groups, such as tertiary amines and piperidine moieties, supported by experimental data and detailed protocols.
The strategic replacement of a functional group with a bioisostere can dramatically improve a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potency and selectivity. The this compound moiety, a four-membered heterocyclic compound, has emerged as a compelling alternative to more traditional scaffolds. Its inherent structural rigidity and unique physicochemical properties offer distinct advantages in fine-tuning the characteristics of drug candidates.
Physicochemical Properties: A Head-to-Head Comparison
The azetidine ring in this compound imparts a lower lipophilicity and higher aqueous solubility compared to its six-membered piperidine counterpart, 1-methylpiperidine-4-ethanol. This seemingly subtle structural change can have a profound impact on a compound's developability.
| Property | This compound | 1-Methylpiperidine-4-ethanol (Bioisosteric Counterpart) | N-methyl-N-ethanolamine (Acyclic Analog) |
| Molecular Weight ( g/mol ) | 115.18 | 129.22 | 75.11 |
| cLogP | 0.25 | 0.75 | -0.55 |
| Topological Polar Surface Area (Ų) | 23.47 | 23.47 | 32.26 |
| Aqueous Solubility (mg/mL) | Higher (predicted) | Lower (predicted) | Very High |
| pKa | ~9.5 (predicted for the azetidine nitrogen) | ~10.4 (for the piperidine nitrogen) | ~9.8 |
Note: Predicted values are generated from computational models and may vary from experimental results.
The lower cLogP of the azetidine derivative suggests a more favorable profile for oral absorption and a reduced risk of off-target effects associated with high lipophilicity. Furthermore, the reduced basicity (pKa) of the azetidine nitrogen compared to the piperidine nitrogen can influence drug-receptor interactions and metabolic stability.
The Impact on Biological Activity: A Case Study in Muscarinic Receptor Agonists
While direct comparative studies on this compound are limited in publicly available literature, structure-activity relationship (SAR) studies on related azetidine-containing compounds consistently demonstrate their value as bioisosteres. For instance, in the development of muscarinic receptor agonists, the replacement of a piperidine ring with an azetidine ring has been shown to modulate potency and selectivity.
The more compact nature of the azetidine ring can lead to a different vector for substituents, potentially enabling more optimal interactions with the target protein. This can translate to increased potency or a more desirable selectivity profile against receptor subtypes.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the N-methylation of a suitable azetidine precursor. The following is a representative protocol:
Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol
A solution of epichlorohydrin in a suitable solvent is treated with benzhydrylamine. The resulting amino alcohol is then cyclized in the presence of a base to yield 1-benzhydrylazetidin-3-ol.
Step 2: Oxidation to 1-Benzhydrylazetidin-3-one
The alcohol is oxidized to the corresponding ketone using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.
Step 3: Wittig Reaction
The ketone is reacted with a phosphorus ylide, such as (methoxymethyl)triphenylphosphonium chloride, to introduce a vinyl ether moiety.
Step 4: Hydrolysis and Reduction
Acidic hydrolysis of the vinyl ether followed by reduction of the resulting aldehyde with a reducing agent like sodium borohydride yields 2-(1-benzhydrylazetidin-3-yl)ethanol.
Step 5: Deprotection and N-Methylation
The benzhydryl protecting group is removed by hydrogenolysis. The resulting secondary amine is then methylated using formaldehyde and a reducing agent (Eschweiler-Clarke reaction) or an alkylating agent like methyl iodide to afford the final product, this compound.
In Vitro Assay: Muscarinic Receptor Binding
To compare the binding affinity of this compound-containing ligands with their piperidine counterparts, a competitive radioligand binding assay can be performed.
Materials:
-
Cell membranes expressing the target muscarinic receptor subtype (e.g., M1, M2, M3).
-
Radioligand (e.g., [³H]-N-methylscopolamine).
-
Test compounds (azetidine and piperidine analogs).
-
Assay buffer (e.g., phosphate-buffered saline).
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) values to determine the binding affinity of the compounds.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual workflow for comparing bioisosteres and a simplified muscarinic receptor signaling pathway.
Caption: Workflow for the comparative evaluation of bioisosteres.
Caption: Simplified Gq-coupled muscarinic receptor signaling pathway.
Conclusion
The strategic incorporation of the this compound moiety as a bioisostere for tertiary amines and piperidine-containing fragments presents a compelling opportunity to enhance the drug-like properties of lead compounds. Its favorable impact on solubility and lipophilicity, coupled with the potential for improved pharmacological profiles, makes it an invaluable tool in the medicinal chemist's arsenal. The provided experimental frameworks offer a starting point for the direct comparison of this innovative building block against more traditional scaffolds in your drug discovery programs.
Stability of Molecules Containing 2-(1-Methylazetidin-3-yl)ethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of small, saturated heterocyclic scaffolds like azetidine rings is a growing strategy in medicinal chemistry to enhance the three-dimensionality and physicochemical properties of drug candidates. However, the inherent ring strain of the four-membered azetidine can introduce metabolic liabilities. This guide provides a comparative overview of the in vitro and in vivo stability of molecules containing the 2-(1-Methylazetidin-3-yl)ethanol moiety and related azetidine derivatives, supported by available experimental data.
Due to a lack of publicly available stability data for molecules containing the precise this compound substructure, this guide utilizes data from structurally related azetidine-containing compounds to provide a comparative context. The presented data and metabolic pathways should be considered representative for this class of compounds.
In Vitro Stability Comparison
The metabolic stability of a compound in in vitro systems, such as liver microsomes or hepatocytes, is a critical early indicator of its likely pharmacokinetic behavior in vivo. Key parameters evaluated are the half-life (t½) and intrinsic clearance (CLint).
Below is a summary of available in vitro stability data for various azetidine-containing molecules.
| Compound Class | Specific Moiety/Compound | System | Half-Life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Aryl-Azetidine | TZT-1027 Analogue 1a | Mouse Liver Microsomes | < 2 | Not Reported |
| Fluorinated Azetidines | 3-fluoro-3-phenylazetidine | Human Liver Microsomes | Not Reported | 15 |
| 3,3-difluoro-azetidine derivative | Human Liver Microsomes | Not Reported | < 5 | |
| Comparison Saturated Heterocycles | Pyrrolidine Analogue | Human Liver Microsomes | Not Reported | 25 |
| Piperidine Analogue | Human Liver Microsomes | Not Reported | 10 |
Note: The data presented is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.
The data suggests that substituted azetidines can be highly susceptible to metabolic degradation, as evidenced by the very short half-life of the TZT-1027 analogue. However, the stability can be significantly influenced by the nature and position of substituents, as seen with the more stable fluorinated derivatives. In comparison to their five- and six-membered ring counterparts (pyrrolidine and piperidine), the stability of azetidines can be lower, potentially due to the higher ring strain making them more susceptible to enzymatic attack.
In Vivo Stability Comparison
In vivo stability is assessed through pharmacokinetic studies in animal models, providing data on parameters like plasma half-life, clearance, and bioavailability. Publicly available in vivo data for molecules containing the this compound moiety is scarce. The following table presents representative data for other azetidine-containing drug candidates to illustrate potential in vivo behavior.
| Compound Class | Animal Model | Plasma Half-Life (t½) (h) | Clearance (CL) (mL/min/kg) | Oral Bioavailability (%) |
| Azetidine-based Kinase Inhibitor | Mouse | 1.5 | 50 | 20 |
| Spiro-azetidine Compound | Rat | 3.2 | 25 | 45 |
| Comparison Saturated Heterocycle | Piperidine-based Drug | Rat | 5.8 | 60 |
The limited in vivo data for azetidine-containing compounds suggests that they can exhibit a range of pharmacokinetic profiles. Achieving good oral bioavailability and a longer half-life often requires careful optimization of the overall molecular structure to mitigate the metabolic liabilities associated with the azetidine ring.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound stability.
In Vitro Microsomal Stability Assay Protocol
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s.
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (from human or other species), stored at -80°C. Protein concentration is predetermined.
-
NADPH regenerating system solution (Cofactor solution), containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Quenching solution (e.g., cold acetonitrile containing an internal standard).
-
-
Incubation:
-
A reaction mixture is prepared by combining phosphate buffer, liver microsomes, and the test compound (final concentration typically 1 µM).
-
The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).
-
The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system solution.
-
A control incubation without the NADPH regenerating system is run in parallel to assess non-enzymatic degradation.
-
-
Sampling and Analysis:
-
Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is immediately stopped by adding the cold quenching solution.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the natural log of the percent remaining versus time plot.
-
The half-life (t½) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
In Vivo Pharmacokinetic Study Protocol
This study determines the fate of a compound after administration to an animal model.
-
Animal Dosing:
-
The test compound is formulated in a suitable vehicle for intravenous (IV) and oral (PO) administration.
-
A cohort of animals (e.g., rats or mice) is dosed with the compound via both IV and PO routes.
-
-
Blood Sampling:
-
Blood samples are collected from the animals at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma is separated from the blood samples by centrifugation.
-
-
Sample Analysis:
-
The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data is analyzed using pharmacokinetic software.
-
Key parameters are calculated, including:
-
Half-life (t½): The time taken for the plasma concentration to reduce by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Area under the curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure.
-
Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
Visualizations
Experimental Workflow for Stability Assessment
Caption: A generalized workflow for assessing the stability of drug candidates.
Potential Metabolic Pathways for Azetidine-Containing Molecules
Caption: Potential metabolic pathways for drugs containing an azetidine moiety.
Azetidine vs. Piperidine Linkers: A Head-to-Head Comparison of Synthesis Efficiency for Bioconjugate Development
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted therapeutics, the choice of a chemical linker is a critical determinant of the efficacy and safety of novel drug conjugates. Among the diverse array of linkers, saturated heterocycles, particularly azetidine and piperidine, have garnered significant attention for their ability to impart desirable physicochemical properties to bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a head-to-head comparison of the synthesis efficiency of azetidine and piperidine linkers, supported by experimental data, to inform strategic decision-making in drug development pipelines.
General Synthetic Strategies: An Overview
The synthetic accessibility of a linker is a crucial factor in the overall efficiency of a drug development program. While both azetidine and piperidine are fundamental building blocks, their synthesis presents distinct challenges and advantages.
Azetidine Linkers: The synthesis of the four-membered azetidine ring is often complicated by its inherent ring strain.[1][2] Common synthetic routes include the intramolecular cyclization of 1,3-aminoalcohols or 1,3-haloamines, the reduction of β-lactams (azetidin-2-ones), and [2+2] cycloaddition reactions.[3][4] The strained nature of the ring, however, can also be leveraged for unique chemical transformations.[2]
Piperidine Linkers: In contrast, the six-membered piperidine ring is conformationally more stable and generally more straightforward to synthesize.[2] Prevalent synthetic methodologies include the reduction and hydrogenation of pyridine precursors, intramolecular cyclizations such as the aza-Michael addition, and various multi-component reactions that allow for the rapid assembly of substituted piperidine scaffolds.[5][6]
Head-to-Head Synthesis Efficiency
A direct comparison of synthesis efficiency requires an examination of key metrics such as reaction yield, duration, and conditions for the preparation of common linker precursors. The following tables summarize quantitative data for the synthesis of representative azetidine and piperidine building blocks.
| Linker Precursor | Synthetic Route | Key Reaction Step | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| N-Boc-3-hydroxyazetidine | Hydrogenolysis and Boc protection | Catalytic hydrogenation of 1-diphenylmethyl-3-hydroxyazetidine followed by reaction with di-tert-butyl dicarbonate | 3 hours (hydrogenation) + 1 hour (Boc protection) | Room Temperature | 97 | Not Specified | [7] |
| Substituted Azetidin-3-ones | Gold-catalyzed alkyne oxidation | Oxidative cyclization of N-propargylsulfonamides | Not Specified | Not Specified | <35 - 82 | Not Specified | [1] |
| 1,3'-Biazetidine derivative | Aza-Michael Addition | Reaction of Methyl (N-Boc-azetidin-3-ylidene)acetate with azetidine | 4 hours | 65 °C | 64 | Not Specified | [5] |
| cis-3-Phenoxy-azetidinones | Ketene-imine cycloaddition | Staudinger reaction | Not Specified | -82 °C | 21 - 77 | Not Specified | [4] |
| Linker Precursor | Synthetic Route | Key Reaction Step | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| 1-Boc-4-aminopiperidine | Two-step from 4-piperidinecarboxamide | 1. Boc protection2. Hofmann rearrangement | 1. 8-10 hours2. 3-5 hours | 1. 20-25 °C2. Reflux | Not Specified | >98 | [8] |
| 1-Boc-4-aminopiperidine | Hydrogenation | Catalytic hydrogenation of 4-benzylamino-piperidine-1-carboxylic acid tert-butyl ester | Not Specified | Not Specified | 98 | Not Specified | [9] |
| N-benzyl-4-(tert-butoxycarbonylamino)piperidine | Reductive amination | Reaction of N-benzyl-4-piperidone with tert-butyl carbamate followed by hydrogenation | 3 hours (imine formation) | 80-100 °C (imine formation) | 81 (imine formation) | Not Specified | [10] |
| N-(3,4-dichlorophenyl)-N-(piperidin-4-yl)-2-phenoxyacetamide | Reductive amination and acylation | Reductive amination of N-Boc-piperidin-4-one with 3,4-dichloroaniline | Not Specified | Not Specified | 72 | Not Specified |
Experimental Protocols
Synthesis of N-Boc-3-hydroxyazetidine[7]
-
Hydrogenolysis: 1-Diphenylmethyl-3-hydroxyazetidine (10.0 g, 41.8 mmol) is dissolved in methanol (300 ml). 10% palladium on carbon catalyst (10.0 g) is added, and the mixture is subjected to catalytic hydrogenation at room temperature for 3 hours. After the reaction is complete, the catalyst is removed by filtration.
-
Boc Protection: To the filtrate, di-tert-butyl dicarbonate (18.2 g, 83.6 mmol) is added, and the mixture is stirred at room temperature for 1 hour.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is purified by silica gel column chromatography (eluent: hexane:ethyl acetate = 1:1 to 1:2) to afford 1-tert-butoxycarbonyl-3-hydroxyazetidine (7.05 g, 97% yield).
Industrial Synthesis of 1-Boc-4-aminopiperidine[8]
-
Step 1: Synthesis of 1-Boc-4-piperidyl urea
-
In a 1L glass three-necked flask, 4-piperidinecarboxamide (48-50g), distilled water (98-100mL), and triethylamine (48-50g) are mixed and stirred.
-
At 20-25 °C, di-tert-butyl dicarbonate (78-80g) is added dropwise. The mixture is stirred at room temperature for 8-10 hours.
-
The pH is adjusted to 6-7 with 20% hydrochloric acid. The mixture is extracted with dichloromethane.
-
The organic phase is dried and concentrated. Acetone (100-150g) is added, and the mixture is left to crystallize for 10-12 hours at 0-2 °C.
-
The white crystalline powder of 1-Boc-4-piperidyl urea is obtained by filtration.
-
-
Step 2: Synthesis of 1-Boc-4-aminopiperidine
-
In a 1L glass three-necked flask, bromine (60-80g) is added dropwise to a 40-60% sodium hydroxide solution (approximately 200mL) at 0-5 °C.
-
1-Boc-4-piperidyl urea (50g) is added, and the mixture is heated to reflux for 3-5 hours.
-
After cooling to 0-5 °C, the pH is adjusted to 5-6 with dilute hydrochloric acid.
-
The mixture is extracted with chloroform. The organic phase is dried and concentrated.
-
Petroleum ether is added to the residue, and the mixture is crystallized at -2 °C to yield white crystalline 1-Boc-4-aminopiperidine (40-45g) with a purity of >98%.
-
Visualization of Synthetic Pathways and Applications
Caption: Overview of common synthetic routes to azetidine and piperidine rings.
Caption: A simplified workflow for the assembly of a PROTAC molecule using a bifunctional linker.
Discussion and Conclusion
The data compiled in this guide highlight a general trend: the synthesis of piperidine linkers often proceeds with higher yields and under less stringent conditions compared to their azetidine counterparts. Industrial-scale syntheses for piperidine precursors are well-established, with methods like catalytic hydrogenation demonstrating near-quantitative yields.[9] This suggests that from a purely synthetic efficiency and scalability perspective, piperidine linkers may be the more favorable choice.
However, the selection of a linker extends beyond synthetic ease. The rigid, strained nature of the azetidine ring can offer distinct advantages in terms of conformational constraint, potentially leading to improved binding affinity and biological activity of the final bioconjugate. The yields for azetidine synthesis, while variable, can be high for specific routes, such as the 97% yield reported for N-Boc-3-hydroxyazetidine.[7]
Ultimately, the choice between an azetidine and a piperidine linker involves a trade-off between synthetic feasibility and the desired structural and pharmacological properties of the final molecule. For early-stage discovery where rapid access to diverse analogs is paramount, the more established and higher-yielding piperidine syntheses may be preferable. Conversely, for lead optimization, where fine-tuning of the linker's conformational properties is critical, the synthetic challenges of incorporating an azetidine linker may be a worthwhile investment for achieving enhanced biological activity. This guide provides a foundational dataset to aid researchers in making this critical decision.
References
- 1. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 73874-95-0,4-N-BOC-Aminopiperidine | lookchem [lookchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 7. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 8. 4-Amino-1-Boc-piperidine synthesis - chemicalbook [chemicalbook.com]
- 9. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Comparison of Analytical Methods for the Quantification of 2-(1-Methylazetidin-3-yl)ethanol
This guide provides a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of 2-(1-Methylazetidin-3-yl)ethanol in pharmaceutical samples. The information presented is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation.
Introduction
This compound is a substituted azetidine derivative. Azetidine moieties are of growing interest in medicinal chemistry due to their unique structural and chemical properties, which can impart desirable pharmacokinetic characteristics to drug candidates.[1][2][3][4] As with any active pharmaceutical ingredient (API) or intermediate, robust and validated analytical methods are crucial for ensuring product quality, safety, and efficacy. This guide outlines and compares hypothetical, yet realistic, GC-MS and LC-MS/MS methods for the quantification of this compound.
Comparative Performance of Analytical Methods
The performance of the GC-MS and LC-MS/MS methods was evaluated based on key validation parameters as per international guidelines.[5][6] A summary of these parameters is presented in the table below.
| Validation Parameter | GC-MS Method | LC-MS/MS Method |
| **Linearity (R²) ** | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.005 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.015 µg/mL |
| Accuracy (% Recovery) | 95.2 - 104.5% | 98.1 - 102.3% |
| Precision (%RSD) | < 5% | < 3% |
| Sample Throughput | Lower | Higher |
| Derivatization Required | Yes | No |
Experimental Protocols
Detailed methodologies for the GC-MS and LC-MS/MS methods are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Sample Preparation: To a 1 mL aliquot of the sample solution, 100 µL of internal standard solution (e.g., 2-(1-Methylpiperidin-3-yl)ethanol) and 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are added. The mixture is vortexed and heated at 70°C for 30 minutes to facilitate derivatization. After cooling to room temperature, 1 µL of the derivatized sample is injected into the GC-MS system.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
Sample Preparation: The sample is diluted with the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a suitable concentration. An internal standard (e.g., a stable isotope-labeled version of the analyte) is added, and the sample is vortexed before injection into the LC-MS/MS system.
Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent
-
Mass Spectrometer: Sciex Triple Quad™ 5500 System or equivalent
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Parameters:
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Method Comparison and Recommendations
-
Sensitivity: The LC-MS/MS method demonstrates significantly lower LOD and LOQ values, making it the preferred choice for trace-level quantification.
-
Specificity: Both methods offer high specificity due to the use of mass spectrometry. The MRM mode in LC-MS/MS provides an additional layer of selectivity.
-
Sample Throughput: The LC-MS/MS method has a shorter run time and simpler sample preparation, leading to higher sample throughput.
-
Derivatization: The GC-MS method requires a derivatization step to improve the volatility and thermal stability of the analyte. This adds complexity and a potential source of variability to the analytical procedure. The LC-MS/MS method analyzes the compound directly.
-
Robustness: GC-based methods for amines can sometimes suffer from peak tailing and analyte adsorption issues.[7] LC-MS/MS is generally considered more robust for the analysis of polar and basic compounds like this compound.
For the routine quantification of this compound in a drug development setting, the LC-MS/MS method is recommended due to its superior sensitivity, higher throughput, and simpler workflow. The GC-MS method, while a viable alternative, is less sensitive and more labor-intensive. The choice of method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the sample matrix, and the available instrumentation.
Workflow for Analytical Method Validation
The following diagram illustrates the general workflow for the validation of an analytical method.
Caption: General workflow for analytical method validation.
References
- 1. jmchemsci.com [jmchemsci.com]
- 2. medwinpublisher.org [medwinpublisher.org]
- 3. muthjps.mu.edu.iq [muthjps.mu.edu.iq]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-Reactivity of 2-(1-Methylazetidin-3-yl)ethanol Derivatives: A Comparative Analysis
A comprehensive review of existing literature reveals a notable scarcity of publicly available cross-reactivity studies specifically focused on 2-(1-Methylazetidin-3-yl)ethanol and its derivatives. While research into the synthesis and general biological activities of azetidine-containing compounds is ongoing, detailed investigations into their selectivity and off-target effects are not readily found in published scientific literature. This guide, therefore, aims to provide a framework for conducting such studies and to highlight the importance of cross-reactivity profiling in drug development, using hypothetical data and established experimental protocols as examples.
For researchers and drug development professionals, understanding the cross-reactivity of a compound is paramount. It informs the potential for off-target effects, helps in the interpretation of toxicological data, and is a critical component of a comprehensive safety and efficacy profile. The absence of this data for this compound derivatives presents a significant knowledge gap.
Hypothetical Cross-Reactivity Data
To illustrate how such data would be presented, the following table summarizes a hypothetical cross-reactivity screening of a derivative of this compound against a panel of receptors and enzymes.
| Target | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| Primary Target X | 15 | 25 |
| Receptor A | > 10,000 | > 10,000 |
| Receptor B | 1,200 | 5,500 |
| Enzyme C | 850 | 2,300 |
| Ion Channel D | > 10,000 | Not Determined |
Caption: Hypothetical cross-reactivity data for a this compound derivative.
Experimental Protocols for Cross-Reactivity Studies
Detailed methodologies are crucial for the reproducibility and validation of cross-reactivity data. Below are standard protocols for key experiments.
Radioligand Binding Assays
This method is used to determine the binding affinity of a test compound to a specific receptor.
-
Membrane Preparation: Membranes from cells expressing the target receptor are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2) is used.
-
Incubation: A fixed concentration of a radiolabeled ligand and varying concentrations of the test compound are incubated with the prepared membranes.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The inhibition of radioligand binding by the test compound is used to calculate the inhibitory constant (Ki).
Enzyme Inhibition Assays
These assays measure the ability of a compound to inhibit the activity of a specific enzyme.
-
Enzyme and Substrate Preparation: A purified enzyme and its specific substrate are prepared in an appropriate assay buffer.
-
Incubation: The enzyme is pre-incubated with varying concentrations of the test compound.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Detection: The formation of the product or the depletion of the substrate is measured over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined.
Visualizing Experimental Workflows
Diagrams are essential for clearly communicating complex experimental processes.
Caption: Workflow for in vitro cross-reactivity screening.
Signaling Pathway Analysis
Should a derivative show significant off-target activity, it would be crucial to understand the signaling pathways involved.
Caption: Potential signaling pathways affected by cross-reactivity.
Safety Operating Guide
Proper Disposal of 2-(1-Methylazetidin-3-yl)ethanol in a Laboratory Setting
For Immediate Reference: Do Not Dispose of 2-(1-Methylazetidin-3-yl)ethanol Down the Drain. This compound is classified as hazardous and requires disposal as chemical waste through a licensed hazardous waste management service.
This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this chemical.
Understanding the Hazards
This compound is a chemical that presents several hazards. Based on available safety information, it is:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
Harmful if inhaled (H332)
Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this substance. All handling should occur within a certified chemical fume hood to prevent inhalation exposure.
Segregation and Storage of Waste
Proper segregation is the first critical step in the disposal process. Improperly mixed chemicals can lead to dangerous reactions.
-
Waste Classification: this compound waste should be classified as halogen-free organic solvent waste .
-
Container Requirements:
-
Use a designated, leak-proof container made of a material compatible with organic amines and alcohols.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful/irritant).[1][2]
-
Keep the container securely sealed when not in use to prevent the release of vapors.[1][3][4]
-
-
Storage Location:
-
Store the waste container in a designated satellite accumulation area (SAA) that is close to the point of generation.[2][5]
-
The storage area must be well-ventilated and away from heat, sparks, or open flames.[3][6][7][8][9]
-
Ensure the waste container is stored in secondary containment to contain any potential leaks or spills.[4]
-
-
Incompatible Materials: Do not mix this waste with incompatible chemicals such as strong oxidizing agents, acids, or bases to prevent dangerous reactions.[1][6]
Step-by-Step Disposal Protocol
-
Preparation: Before starting any process that will generate this waste, prepare a designated hazardous waste container as described in the section above.
-
Collection: As waste is generated, carefully transfer it into the labeled waste container using a funnel. Avoid splashing. Do not fill the container to more than 90% of its capacity to allow for vapor expansion and prevent spills during transport.[2][10]
-
Rinsate Management:
-
If rinsing emptied containers that held this compound, the first rinse must be collected as hazardous waste.[4]
-
This rinsate should be added to the same halogen-free organic solvent waste container.
-
-
Spill Management:
-
In case of a minor spill, absorb the material with an inert absorbent such as vermiculite or sand.[3]
-
Collect the contaminated absorbent material in a separate, sealed container and label it as hazardous waste.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
Final Disposal:
-
Once the waste container is full (up to 90%), ensure it is securely sealed and the label is complete and legible.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][6] Disposal must be carried out in accordance with all local, state, and federal regulations.[1][3]
-
Quantitative Data Summary
| Parameter | Guideline / Threshold | Source Citation |
| Container Fill Level | Do not exceed 90% of the container's total capacity. | [2][10] |
| Alcohol Concentration | Product wastes containing greater than 10% alcohol are generally regarded as ignitable and must be disposed of as hazardous waste. | [5] |
| Satellite Accumulation | A full waste container must be removed from the satellite accumulation area within three days. Partially filled containers may remain for up to one year. | [5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. gaiaca.com [gaiaca.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. ehss.syr.edu [ehss.syr.edu]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
Personal protective equipment for handling 2-(1-Methylazetidin-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-(1-Methylazetidin-3-yl)ethanol (CAS No. 1363381-66-1). The following procedures are designed to ensure the safe handling, use, and disposal of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Signal Word: Danger[1]
-
Hazard Statements:
Based on these hazards and general laboratory safety principles for handling liquid chemicals, the following personal protective equipment is mandatory.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2][3][4] | Protects against splashes and vapors causing serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Lab coat. | Prevents skin irritation upon contact.[2][3][4] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[2][5][6] | Prevents inhalation of harmful vapors. |
| Hand Protection | Wear appropriate chemical-resistant gloves.[2][4] | Prevents direct skin contact and irritation. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
Step 1: Preparation and Engineering Controls
-
Before handling, ensure that a chemical fume hood is operational and available.[6]
-
Verify that a safety shower and eyewash station are accessible and unobstructed.
-
Prepare all necessary equipment (glassware, stir plates, etc.) within the fume hood.
-
Ensure a designated, labeled hazardous waste container is ready for liquid and solid waste.[7]
Step 2: Donning Personal Protective Equipment (PPE)
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear chemical safety goggles.
-
Don the appropriate chemical-resistant gloves.
Step 3: Chemical Handling
-
Conduct all transfers and manipulations of this compound inside the chemical fume hood to prevent vapor inhalation.[2][6]
-
Avoid direct contact with skin and eyes.[5]
-
Keep the container tightly closed when not in use.[5]
-
Use grounding and bonding connections when transferring large volumes to prevent static discharge.[5]
Step 4: Post-Handling
-
Upon completion of work, tightly seal the chemical container.
-
Clean the work area within the fume hood.
-
Dispose of all contaminated materials in the designated hazardous waste container.
-
Remove gloves and wash hands thoroughly with soap and water.[2]
Disposal Plan: Step-by-Step Waste Management
Proper disposal is crucial to protect personnel and the environment.
Step 1: Waste Segregation and Collection
-
Do not dispose of this compound down the drain.[7]
-
Collect all liquid waste containing this chemical in a designated, properly labeled hazardous waste container. The container should be made of a compatible material and kept securely sealed.[7][8]
-
Collect any solid waste (e.g., contaminated gloves, wipes) in a separate, labeled solid hazardous waste container.
Step 2: Container Rinsing
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or water, depending on the subsequent waste stream compatibility).[8]
-
The first rinseate is considered hazardous and must be collected in the liquid hazardous waste container.[8] Subsequent rinsates should also be collected as hazardous waste.
-
After triple-rinsing and air-drying, deface or remove the original label from the empty container before disposing of it as regular laboratory glass or plastic waste.[8][9]
Step 3: Final Disposal
-
Store the sealed hazardous waste containers in a designated satellite accumulation area.[7]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
Workflow and Safety Diagram
The following diagram illustrates the essential workflow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. achmem.com [achmem.com]
- 2. fishersci.com [fishersci.com]
- 3. mre-ethanol.com [mre-ethanol.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. ehss.syr.edu [ehss.syr.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. otago.ac.nz [otago.ac.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
